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  • Product: 5-Fluoro-2-hydroxybenzoyl chloride
  • CAS: 2728-74-7

Core Science & Biosynthesis

Foundational

5-Fluoro-2-hydroxybenzoyl Chloride: Physicochemical Profiling, Synthetic Protocols, and Applications in Advanced Therapeutics

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic moieties is a proven method for enhancing the lipophilicity, metabolic stability, and target-binding affinity of Active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic moieties is a proven method for enhancing the lipophilicity, metabolic stability, and target-binding affinity of Active Pharmaceutical Ingredients (APIs). 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) serves as a highly reactive, moisture-sensitive electrophilic building block designed specifically for this purpose. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven, self-validating handling protocols, and explores its critical role in the synthesis of advanced therapeutics, including menin-MLL1 inhibitors and calcium channel blockers.

Physicochemical Profiling and Structural Dynamics

Understanding the physical and chemical properties of 5-fluoro-2-hydroxybenzoyl chloride requires a comparative analysis with its stable precursor, 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid). The conversion from a carboxylic acid to an acyl chloride drastically alters the molecule's reactivity profile.

The strongly electron-withdrawing fluorine atom at the 5-position inductively increases the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive toward nucleophiles (amines, alcohols, and heterocycles). Furthermore, the presence of the ortho-hydroxyl group introduces potential complexities, such as self-condensation or esterification, which necessitates strict temperature control during downstream applications[1].

Table 1: Comparative Physicochemical Data
Property5-Fluoro-2-hydroxybenzoyl chloride (Target)5-Fluoro-2-hydroxybenzoic acid (Precursor)
CAS Number 2728-74-7345-16-4[2]
Molecular Formula C7H4ClFO2C7H5FO3[2]
Molecular Weight 174.56 g/mol 156.11 g/mol [2]
Appearance Moisture-sensitive reactive intermediateWhite to light brown powder/crystal[3]
Melting Point N/A (Generated in situ / stored inert)177–179 °C
Solubility Reacts violently with water; soluble in DCM, THFSlightly soluble in water[3]
Primary Utility Electrophilic acylating agentAPI building block, Chelating agent[3]

Mechanistic Synthesis and Handling Protocols

Upstream Precursor Synthesis

The precursor, 5-fluorosalicylic acid, is synthesized industrially via the Kolbe-Schmitt reaction. This involves reacting p-fluorophenol with carbon dioxide under heated and pressurized conditions in the presence of an alkaline catalyst[3].

Acyl Chloride Generation: The Causality of Reagent Selection

To convert the acid to 5-fluoro-2-hydroxybenzoyl chloride, oxalyl chloride is the preferred chlorinating agent over thionyl chloride or phosphorus halides.

  • The "Why": Oxalyl chloride decomposes entirely into gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride)[4]. This drives the reaction to completion via Le Chatelier's principle and leaves no non-volatile residues, eliminating the need for tedious aqueous workups that would otherwise hydrolyze the sensitive acyl chloride product.

  • Catalytic Activation: N,N-Dimethylformamide (DMF) is added in catalytic amounts to react with oxalyl chloride, forming the highly electrophilic Vilsmeier-Haack reagent, which acts as the true active chlorinating species.

Mechanism N1 Oxalyl Chloride + DMF N2 Vilsmeier-Haack Reagent (Active Electrophile) N1->N2 Catalytic Activation N3 5-Fluorosalicylic Acid Nucleophilic Attack N2->N3 Reacts with N4 Chlorosulfite-like Transition State N3->N4 N5 5-Fluoro-2-hydroxybenzoyl chloride + CO2(g) + CO(g) + HCl(g) N4->N5 Gas Elimination

Figure 1: DMF-catalyzed chlorination mechanism of 5-fluorosalicylic acid using oxalyl chloride.

Step-by-Step Protocol: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride

This protocol is designed as a self-validating system; visual cues confirm reaction progress.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is strictly anhydrous.

  • Reagent Charging: Suspend 5-fluoro-2-hydroxybenzoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a continuous nitrogen sweep[4].

  • Catalyst Addition: Add 2–3 drops of anhydrous DMF.

    • Validation Check: The mixture will remain a cloudy suspension.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 to 1.5 equiv) dropwise via the dropping funnel over 15 minutes.

    • Validation Check: Immediate effervescence (gas evolution) must be observed. This confirms the formation of the Vilsmeier-Haack reagent and the ongoing chlorination. The slow addition prevents thermal runaway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Validation Check: The reaction is complete when gas evolution completely ceases and the opaque suspension transitions into a clear, homogeneous solution.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM solvent and any unreacted oxalyl chloride. The resulting crude 5-fluoro-2-hydroxybenzoyl chloride should be utilized immediately in downstream acylation steps to prevent atmospheric hydrolysis.

Applications in Advanced Therapeutics

5-Fluoro-2-hydroxybenzoyl chloride is not an end-product; it is a critical enabler for complex molecular architectures.

Menin-MLL1 Protein-Protein Interaction (PPI) Inhibitors

Acute leukemias characterized by active HOX/MEIS1 gene signatures rely heavily on the menin-MLL1 protein interaction. Disruption of this interaction is a cutting-edge therapeutic approach. 5-Fluoro-2-hydroxybenzoyl chloride is utilized to synthesize complex diazaspirobicyclic compounds that act as small-molecule inhibitors of this PPI[4]. The acyl chloride is reacted with amine intermediates to install the fluorinated ring, which is strategically designed to occupy specific hydrophobic binding pockets within the menin protein architecture[4].

Dihydropyridine-Based Calcium Channel Blockers

The acyl chloride is a key reagent in the multi-step synthesis of 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]. In this workflow, the 5-fluoro-2-hydroxybenzoyl moiety is installed to drastically enhance the lipophilicity and biological activity of the dihydropyridine core. Because of the electron-withdrawing nature of the carbonitrile group on the ring, the acylation step requires precise temperature control (typically -10 °C to 25 °C) to balance reactivity and prevent polyfluorination or dehalogenation byproducts[1].

Diagnostics and Chelating Agents

Beyond direct therapeutics, the precursor structure is an excellent chelating agent. It forms highly fluorescent ternary complexes with terbium ions (Tb³⁺), making it highly valuable in immunological assays[3]. Additionally, it serves as a foundational building block for APIs like fluorinated deferoxamine, which is deployed in the clinical management of chronic iron overload[3].

SyntheticWorkflow A p-Fluorophenol + CO2 B Kolbe-Schmitt Reaction (Alkaline Catalyst, Heat/Pressure) A->B C 5-Fluoro-2-hydroxybenzoic acid (Precursor) B->C D Oxalyl Chloride + DMF (Anhydrous DCM, 0°C to RT) C->D E 5-Fluoro-2-hydroxybenzoyl chloride (Target Electrophile) D->E F Menin-MLL1 Inhibitors (Leukemia Therapeutics) E->F Amidation G Dihydropyridine Derivatives (Calcium Channel Blockers) E->G Acylation

Figure 2: Synthetic workflow from precursor to 5-Fluoro-2-hydroxybenzoyl chloride and API applications.

References

  • CAS 2728-74-7 | 5-Fluoro-2-Hydroxybenzoyl Chloride,≥95% Source: Howei Pharm URL:[Link]

  • 5-Fluorosalicylic acid | C7H5FO3 | CID 67658 Source: PubChem - NIH URL:[Link]

  • WO2022257047A1 - Diazaspirobicylic compounds as protein-protein interaction inhibitors and applications thereof Source: Google Patents URL

Sources

Exploratory

The Reactivity Profile of 5-Fluoro-2-hydroxybenzoyl Chloride with Primary Amines: A Technical Guide to Amidation Dynamics

Executive Summary The synthesis of fluorinated salicylamides is a critical pathway in modern medicinal chemistry. Salicylamide derivatives are foundational pharmacophores exhibiting potent antibacterial, antioxidant, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluorinated salicylamides is a critical pathway in modern medicinal chemistry. Salicylamide derivatives are foundational pharmacophores exhibiting potent antibacterial, antioxidant, and enzyme-inhibitory activities[1]. At the core of this synthetic pathway is 5-fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7), an acylating agent characterized by a highly electrophilic carbonyl group positioned ortho to an unprotected hydroxyl group.

This whitepaper dissects the reactivity profile of 5-fluoro-2-hydroxybenzoyl chloride with primary amines. By analyzing the mechanistic causality, the electronic influence of the fluorine substituent, and the inherent risks of side reactions, this guide provides researchers with field-proven, self-validating protocols to achieve high-yielding amidation while suppressing degradation.

Mechanistic Causality and the Ortho-Effect

The reactivity of 5-fluoro-2-hydroxybenzoyl chloride is defined by a delicate kinetic competition. The primary objective is the nucleophilic acyl substitution by a primary amine to form an amide bond. However, the reactive nature of the acyl chloride moiety demands careful handling and storage under anhydrous conditions to prevent decomposition and maintain its integrity[2].

The Electronic Influence of the 5-Fluoro Substituent

Unlike standard salicyloyl chloride, the introduction of a fluorine atom at the 5-position fundamentally alters the molecule's electronic landscape. Fluorine exerts a strong inductive electron-withdrawing effect (-I) that outcompetes its resonance donation (+R) at the meta position relative to the hydroxyl group.

  • Causality: This electron withdrawal increases the partial positive charge ( δ+ ) on the carbonyl carbon, accelerating the initial nucleophilic attack by the primary amine.

  • Consequence: While amidation is faster, the molecule is simultaneously more susceptible to background hydrolysis if trace water is present.

Competing Pathways: Amidation vs. Depside Formation

The unprotected ortho-hydroxyl group acts as an internal nucleophile. If the primary amine is sterically hindered or if the reaction temperature is too high, the hydroxyl group of one acyl chloride molecule can attack the carbonyl of another, leading to intermolecular esterification (depside oligomerization). Furthermore, primary amines possess sufficient nucleophilicity to rupture cyclic intermediates (such as transient benzoxazine derivatives) that may form during the acylation process.

Reactivity SM 5-Fluoro-2-hydroxybenzoyl Chloride Int Tetrahedral Intermediate SM->Int Nucleophilic Attack Side Depside Oligomer (Side Product) SM->Side Intermolecular -OH Attack (Poor Temp/Base Control) Amine Primary Amine (R-NH2) Amine->Int Prod 5-Fluorosalicylamide (Target Amide) Int->Prod Elimination of HCl (Base Promoted)

Mechanistic pathways of 5-fluoro-2-hydroxybenzoyl chloride with primary amines.

Quantitative Reactivity Data

The steric and electronic nature of the primary amine dictates the reaction kinetics. Table 1 summarizes the expected reactivity profiles when coupling 5-fluoro-2-hydroxybenzoyl chloride with various primary amine classes under standard anhydrous conditions (0 °C to Room Temperature, using Pyridine as a base).

Table 1: Reactivity Profile with Representative Primary Amines

Amine ClassRepresentative AmineReaction TimeExpected YieldMechanistic Observations
Unhindered Aliphatic Benzylamine2 - 4 hours85 - 92%Rapid nucleophilic attack; minimal depside formation due to favorable kinetics.
Sterically Hindered tert-Butylamine6 - 8 hours60 - 70%Slower intermediate formation; increased susceptibility to background hydrolysis.
Electron-Rich Aromatic p-Anisidine4 - 6 hours75 - 85%Good reactivity; requires a slight excess of base to prevent aniline hydrochloride precipitation.
Electron-Deficient Aromatic p-Nitroaniline12 - 18 hours40 - 55%Poor nucleophilicity; extended reaction times increase the risk of depside oligomerization.
Amino Acids L-Phenylalanine12 - 24 hours25 - 45%Requires biphasic conditions (e.g., aqueous base/EtOAc); competitive hydrolysis severely limits yield[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step contains an intrinsic chemical logic (causality) and a verification checkpoint to guarantee the integrity of the synthesis before proceeding.

Protocol: Synthesis of 5-Fluoro-N-alkylsalicylamides

Materials Required:

  • 5-Fluoro-2-hydroxybenzoyl chloride (1.0 eq)

  • Primary Amine (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: System Purging and Preparation

  • Action: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Causality: Atmospheric moisture outcompetes the amine, rapidly hydrolyzing the acyl chloride back to 5-fluorosalicylic acid[2].

  • Validation: The absence of fuming when the acyl chloride is later introduced confirms a moisture-free environment.

Step 2: Amine Solution Formulation

  • Action: Dissolve the primary amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Chill the system to 0 °C using an ice bath.

  • Causality: Pyridine acts as an HCl scavenger. Chilling the system reduces the kinetic energy, specifically suppressing the higher-activation-energy side reaction of intermolecular phenol attack (depside formation).

Step 3: Controlled Acylation (Inverse Addition)

  • Action: Dissolve 5-fluoro-2-hydroxybenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the chilled amine mixture over 30 minutes.

  • Causality: Dropwise addition ensures that the amine and base are always in massive stoichiometric excess relative to the unreacted acyl chloride in the flask. This drives the equilibrium strictly toward amidation.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.

  • Validation: The complete disappearance of the highly UV-active acyl chloride spot (high Rf​ ) and the emergence of a lower Rf​ amide spot validates reaction completion.

Step 5: Differential Quenching and Extraction

  • Action:

    • Wash the organic layer with 1M Aqueous HCl. (Causality: Protonates and extracts unreacted primary amine and pyridine into the aqueous layer).

    • Wash with Saturated Aqueous NaHCO 3​ . (Causality: Deprotonates any hydrolyzed 5-fluorosalicylic acid, pulling it into the aqueous layer).

  • Validation: Testing the pH of the aqueous layers confirms the successful removal of basic and acidic impurities, respectively.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure. Recrystallize the crude solid from hot ethanol/water.

Workflow Step1 1. Preparation Anhydrous DCM, 0°C Step2 2. Acylation Dropwise Addition Step1->Step2 Step3 3. Monitoring TLC/HPLC Tracking Step2->Step3 Step4 4. Quenching Acid/Base Washes Step3->Step4 Step5 5. Isolation Recrystallization Step4->Step5

Self-validating experimental workflow for 5-fluorosalicylamide synthesis.

Conclusion

The successful coupling of 5-fluoro-2-hydroxybenzoyl chloride with primary amines hinges on controlling the inherent competition between the highly electrophilic acyl chloride and the nucleophilic ortho-hydroxyl group. By enforcing strict anhydrous conditions, utilizing appropriate acid scavengers, and controlling the stoichiometry via inverse addition, researchers can reliably synthesize high-purity 5-fluorosalicylamides for downstream pharmaceutical applications.

References

  • The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis.nbinno.com.
  • Enzymatic aminolysis in continuous flow: an efficient strategy for the synthesis of salicylamide derivatives.RSC Publishing.
  • Synthesis of 4-Oxo-2-Thioxo-3,4-Dihydro-2H, 1,3-Substituted Benzoxazine, Their Transformation with Water, Diazomethane and Amines.Asian Journal of Chemistry.
  • A Kinetic Study into the Hydrolysis of the Ochratoxins and Analogues by Carboxypeptidase A.Chemical Research in Toxicology - ACS Publications.

Sources

Foundational

Spectroscopic Fingerprinting of 5-Fluoro-2-hydroxybenzoyl Chloride: A Technical Guide to IR Band Assignment and Reaction Monitoring

Executive Summary 5-Fluoro-2-hydroxybenzoyl chloride (also known as 5-fluorosalicyloyl chloride) is a highly reactive, moisture-sensitive acylating agent utilized as a critical intermediate in the synthesis of fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-hydroxybenzoyl chloride (also known as 5-fluorosalicyloyl chloride) is a highly reactive, moisture-sensitive acylating agent utilized as a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to its inherent instability and susceptibility to hydrolysis, precise spectroscopic characterization is paramount. This whitepaper provides an in-depth analysis of the infrared (IR) absorption bands of 5-fluoro-2-hydroxybenzoyl chloride, detailing the causality behind specific vibrational shifts, and outlines a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for real-time reaction monitoring.

Molecular Architecture and Vibrational Causality

To accurately assign the IR bands of 5-fluoro-2-hydroxybenzoyl chloride, one must first understand the competing electronic and steric forces within its molecular architecture. The spectrum is not merely a sum of functional groups; it is a dynamic readout of intramolecular interactions.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group acts as a potent hydrogen bond donor to the carbonyl oxygen of the acyl chloride (O-H ··· O=C). This interaction significantly weakens the double-bond character of the carbonyl group, shifting its absorption to a lower frequency than typically expected for isolated acid chlorides[1].

  • Inductive Effects (-I): The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive pull[2]. While its resonance contribution (+R) is minimal, the inductive effect subtly increases the acidity of the phenolic proton, marginally strengthening the intramolecular hydrogen bond network compared to unfluorinated salicyloyl chloride[3].

  • Heavy Atom Kinematics: The acyl chloride moiety introduces a carbon-chlorine (C-Cl) bond, which acts as a heavy-atom oscillator, producing a distinct, low-frequency stretching vibration that serves as a definitive marker of reaction completion[4].

G Molecule 5-Fluoro-2-hydroxybenzoyl chloride OH Phenolic -OH Intramolecular H-Bonding ~3200-3350 cm⁻¹ Molecule->OH CO Carbonyl C=O Inductive (Cl) vs H-Bond (OH) ~1735-1750 cm⁻¹ Molecule->CO CF Aromatic C-F Strong Inductive Pull ~1180-1250 cm⁻¹ Molecule->CF CCl Acyl C-Cl Heavy Atom Stretching ~870-890 cm⁻¹ Molecule->CCl

Vibrational modes and causal factors defining the IR spectrum of the target molecule.

Theoretical Framework: Diagnostic IR Absorption Bands

Based on empirical data from analogous compounds such as 5-fluorosalicylic acid[5] and acetyl salicyloyl chloride[4], Table 1 synthesizes the expected diagnostic IR absorption bands for 5-fluoro-2-hydroxybenzoyl chloride.

Table 1: Key IR Absorption Bands and Vibrational Causality

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Notes
O-H (Phenolic) 3200 – 3350Medium, BroadStretchingShifted to a lower frequency due to strong intramolecular H-bonding with the carbonyl oxygen[1].
C=O (Acyl Chloride) 1735 – 1750Strong, SharpStretchingLowered from typical aliphatic acid chlorides (~1800 cm⁻¹) due to aromatic conjugation and intramolecular H-bonding[6].
C=C (Aromatic) 1610, 1590, 1480Med to StrongRing StretchingCharacteristic skeletal vibrations of the heavily substituted fluorinated aromatic ring[5].
C-O (Phenolic) 1200 – 1240StrongStretchingCoupled with C-C stretching; confirms the structural integrity of the phenolic moiety[7].
C-F (Aromatic) 1180 – 1250Very StrongStretchingIntense absorption due to the high electronegativity and large dipole moment change of the C-F bond[5].
C-Cl (Acyl Chloride) 870 – 890MediumStretchingHeavy atom vibration; definitive marker for successful chlorination (analogous to acetyl salicyloyl chloride at 883 cm⁻¹)[4].

Self-Validating Experimental Protocol: Synthesis and ATR-FTIR

A critical error in the spectroscopic characterization of highly reactive acyl chlorides is the use of Potassium Bromide (KBr) pellets. KBr is inherently hygroscopic. The trace water present in the KBr matrix will rapidly hydrolyze 5-fluoro-2-hydroxybenzoyl chloride back to 5-fluorosalicylic acid during pellet pressing. This results in artifactual spectral data—specifically, the reappearance of the broad carboxylic acid O-H stretch (~3000–2500 cm⁻¹) and the carboxylic C=O stretch (~1665 cm⁻¹)[5].

To establish a self-validating system, analysts must utilize Attenuated Total Reflectance (ATR) FTIR with a diamond crystal under a dry nitrogen purge.

Step-by-Step Methodology
  • Reaction Setup: Under a strict nitrogen atmosphere, suspend 5-fluorosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq)[6].

  • Reflux & Conversion: Heat the mixture to a gentle reflux (40–60 °C). The reaction is driven forward by the evolution of SO₂ and HCl gases.

  • Isolation: Once the reaction is deemed complete, remove the solvent and excess SOCl₂ under reduced pressure (Schlenk line) to yield the crude 5-fluoro-2-hydroxybenzoyl chloride as an oil or low-melting solid.

  • ATR-FTIR Preparation: Purge the ATR-FTIR sample compartment with dry N₂ for 15 minutes to eliminate atmospheric moisture. Collect a background spectrum using a clean diamond ATR crystal.

  • Sample Application: Using a dry syringe or spatula inside a glovebag, apply a neat sample of the product directly onto the ATR crystal. Ensure intimate contact.

  • Data Acquisition: Acquire the spectrum at 4 cm⁻¹ resolution, averaging 32 scans to maximize the signal-to-noise ratio.

  • Validation Check: The protocol is validated only if the spectrum shows a complete absence of the broad carboxylic acid O-H band (~3000–2500 cm⁻¹) and the ~1665 cm⁻¹ acid carbonyl peak[5].

Real-Time Reaction Monitoring and Spectral Deconvolution

Relying solely on endpoint analysis can lead to over-chlorination or degradation. Implementing an in-situ ReactIR probe allows for kinetic tracking of the synthesis.

Monitoring Logic:

  • Disappearance: Track the decay of the broad O-H stretch of the carboxylic acid and the C=O stretch of 5-fluorosalicylic acid at ~1665 cm⁻¹[5].

  • Appearance: Monitor the growth of the sharp, strong C=O stretching vibration of the newly formed acid chloride at ~1740 cm⁻¹[6].

  • Confirmation: Track the emergence of the C-Cl stretching band at ~885 cm⁻¹[4].

  • Internal Standard: The intensely strong C-F stretching band (~1180–1250 cm⁻¹) remains largely unaffected by the transformation at the carbonyl center. This band can be utilized as an internal reference to normalize spectral intensity and account for volume changes during the reaction.

G Reactant 5-Fluorosalicylic Acid C=O: ~1665 cm⁻¹ OH (acid): Broad Reaction Acyl Chloride Synthesis Reflux 40-60°C, N₂ Atm Reactant->Reaction Reagent Thionyl Chloride (SOCl₂) Catalyst: DMF Reagent->Reaction Product 5-Fluoro-2-hydroxybenzoyl chloride C=O: ~1740 cm⁻¹ C-Cl: ~885 cm⁻¹ Reaction->Product Monitoring In-situ ATR-FTIR Monitoring Track ΔC=O and C-Cl Reaction->Monitoring Monitoring->Product Confirm completion

Workflow for the synthesis and in-situ ATR-FTIR monitoring of 5-fluoro-2-hydroxybenzoyl chloride.

References

  • 5-Fluorosalicylic acid | C7H5FO3 | CID 67658 Source: PubChem - NIH URL
  • Unveiling the Spectroscopic Fingerprints of Salicyloyl Chloride Synthesis Byproducts: A Comparative Guide Source: Benchchem URL
  • Infrared and ultraviolet laser spectroscopy of jet-cooled substituted salicylic acids Source: Elsevier Pure / Molecular Physics URL
  • Source: Warsaw University of Technology (pw.edu.pl)
  • Source: Revue Roumaine de Chimie (lew.ro)
  • Synthesis of the acetyl salicyloyl chloride Source: Nahrain University URL
  • Conjugates of Tacrine with Salicylamide as Promising Multitarget Agents for Alzheimer's Disease Source: PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Amides via 5-Fluoro-2-hydroxybenzoyl Chloride

Introduction Derivatives of 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid) are highly valued pharmacophores in drug discovery. They are frequently incorporated into the design of anti-inflammatory agents, antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Derivatives of 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid) are highly valued pharmacophores in drug discovery. They are frequently incorporated into the design of anti-inflammatory agents, antimicrobial compounds, and targeted protein-protein interaction (PPI) inhibitors, such as menin-MLL inhibitors[1].

Synthesizing amides from 5-fluoro-2-hydroxybenzoyl chloride is a highly efficient method for constructing these scaffolds. However, the presence of an unprotected ortho-hydroxyl group and the inherent moisture sensitivity of the acyl chloride demand precise stoichiometric and environmental controls. Without these controls, researchers risk significant yield loss due to rapid hydrolysis or competing side reactions such as O-acylation (esterification)[2].

Mechanistic Causality & Chemoselectivity

To successfully execute this amidation, one must understand the underlying physical chemistry governing the reactivity of 5-fluoro-2-hydroxybenzoyl chloride:

  • Nucleophilic Acyl Substitution: The reaction proceeds via a standard addition-elimination mechanism. The amine nucleophile attacks the highly electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel the chloride leaving group[3].

  • Chemoselectivity (N- vs. O-Acylation): Despite the presence of a free ortho-hydroxyl group on the acyl chloride, N-acylation is kinetically favored over O-acylation. Amines are significantly stronger nucleophiles than phenols. By maintaining a low temperature (0 °C) during the initial reagent addition, the reaction remains strictly chemoselective for the amide, preventing the phenol from participating in Schotten-Baumann-type esterification[3].

  • Electronic Effects of the Fluorine Atom: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I). This further increases the electrophilicity of the carbonyl carbon compared to unsubstituted salicyloyl chloride, accelerating the amidation rate but simultaneously making the reagent hyper-susceptible to hydrolysis by ambient moisture[2].

Mechanism A 5-Fluoro-2-hydroxybenzoyl Chloride + Amine B Tetrahedral Intermediate A->B Nucleophilic Attack C Chloride Elimination B->C -Cl⁻ D Deprotonation by Base C->D Cationic Intermediate E 5-Fluoro-2-hydroxybenzamide (Product) D->E -H⁺

Nucleophilic acyl substitution mechanism for the synthesis of 5-fluoro-2-hydroxybenzamides.

Quantitative Data: Reaction Conditions Comparison

The choice of reaction conditions dictates the purity and yield of the final amide. Below is a comparative summary of the two primary methodologies used in modern synthetic laboratories.

ParameterProtocol A: Anhydrous (DCM/TEA)Protocol B: Schotten-Baumann (Biphasic)
Solvent System Dichloromethane (DCM)DCM / H₂O (1:1 v/v)
Base Triethylamine (TEA) or DIPEA (3.0 eq)Aqueous NaOH or K₂CO₃
Temperature 0 °C warming to 25 °C0 °C to Room Temperature
Amine Scope Optimal for sensitive, expensive, or lipophilic aminesOptimal for robust, highly water-soluble amines
Hydrolysis Risk Low (Requires rigorously dried solvents)Moderate (Water acts as a competing nucleophile)
Typical Yield 80% – 95%70% – 85%

Experimental Protocols

Protocol A: Anhydrous Amidation (Recommended for Drug Discovery)

Causality Note: This protocol utilizes an excess of triethylamine (TEA) to neutralize the HCl byproduct and to actively suppress the protonation of the amine nucleophile, ensuring maximum reactivity[1]. Dichloromethane (DCM) is selected for its low freezing point and excellent solubilizing properties for both the starting materials and the resulting TEA-HCl salt.

Materials Required:

  • 5-Fluoro-2-hydroxybenzoyl chloride (1.05 eq)

  • Primary or secondary amine (1.00 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.00 eq)

  • Anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (Nitrogen or Argon) to establish a moisture-free environment.

  • Amine Solution: Dissolve the amine (1.00 eq) and anhydrous TEA (3.00 eq) in anhydrous DCM (using half of the total calculated solvent volume).

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Cooling minimizes the exothermic nature of the highly reactive acyl chloride addition and thermodynamically prevents competing O-acylation of the phenol group.

  • Acyl Chloride Addition: Dissolve 5-fluoro-2-hydroxybenzoyl chloride (1.05 eq) in the remaining anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes using a syringe pump or pressure-equalizing addition funnel[2].

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir for an additional 2–4 hours. Monitor the disappearance of the amine via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by adding an equal volume of distilled water to hydrolyze any unreacted acyl chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove 5-fluorosalicylic acid byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2-hydroxybenzamide.

Workflow Step1 1. Preparation Dry DCM, Amine (1.0 eq), TEA (3.0 eq) Step2 2. Cooling Ice bath (0 °C) under Inert Atmosphere (N2/Ar) Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Acyl Chloride (1.05 eq) Step2->Step3 Step4 4. Reaction Stir at 0 °C for 30 min, then 25 °C for 2-4 h Step3->Step4 Step5 5. Quench & Workup H2O Quench, DCM Extraction, Acid/Base Wash Step4->Step5

Step-by-step experimental workflow for the anhydrous amidation protocol.
Protocol B: Biphasic Schotten-Baumann Amidation

Causality Note: The Schotten-Baumann method utilizes a two-phase solvent system. The inorganic base (NaOH) resides in the aqueous phase, continuously neutralizing the generated HCl, while the acyl chloride and the resulting amide remain partitioned in the organic phase[4]. This phase separation minimizes the direct contact between the highly reactive acyl chloride and water, reducing hydrolysis while completely avoiding the need for strictly anhydrous conditions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the amine (1.00 eq) in a biphasic mixture of DCM and 1M aqueous NaOH (1:1 v/v ratio, ensuring at least 2.0 eq of NaOH is present).

  • Cooling: Cool the biphasic mixture to 0 °C under vigorous magnetic stirring. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers, ensuring rapid acid neutralization.

  • Addition: Dissolve 5-fluoro-2-hydroxybenzoyl chloride (1.20 eq) in a minimal amount of DCM. Add this dropwise to the vigorously stirring mixture over 15 minutes.

  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Wash the combined organic layers with 1M HCl and brine, dry over MgSO₄, and concentrate.

Troubleshooting & Self-Validating Systems

To maintain scientific integrity, every protocol must act as a self-validating system. If yields are sub-optimal, use the following diagnostic logic:

  • Failure Mode 1: High levels of 5-fluoro-2-hydroxybenzoic acid detected.

    • Symptom: LC-MS or TLC shows a massive peak/spot corresponding to the hydrolyzed starting material[2].

    • Validation Check: Run a blank TLC with the acyl chloride dissolved in the chosen DCM. If it immediately streaks as the acid upon spotting, your solvent is wet.

    • Corrective Action: Rigorously dry the DCM over activated 3Å molecular sieves for 24 hours prior to use. Ensure the inert atmosphere line is completely purged of ambient air.

  • Failure Mode 2: Formation of di-acylated products (O-acylation).

    • Symptom: LC-MS reveals a mass corresponding to [M + Acyl - H]⁺, indicating the phenol group has also reacted.

    • Validation Check: Review the internal temperature log during the addition phase.

    • Corrective Action: Ensure the reaction is kept strictly at 0 °C during the entire acyl chloride addition phase. Avoid using excessively strong bases (like NaH) or applying heat, which will deprotonate the phenol and drastically increase its nucleophilicity[3].

Sources

Application

Application Note: Optimized Esterification Protocols for 5-Fluoro-2-hydroxybenzoyl Chloride

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Mechanistic Context & Experimental Causality The esterification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Mechanistic Context & Experimental Causality

The esterification of 5-fluoro-2-hydroxybenzoyl chloride (5-fluorosalicyloyl chloride) presents a unique synthetic challenge due to the molecule's bifunctional nature. It possesses both a highly electrophilic acyl chloride group and a nucleophilic ortho-phenolic hydroxyl group. If reaction conditions are not rigorously controlled, this proximity leads to rapid intermolecular self-condensation, forming oligomeric polyesters known as depsides.

As a Senior Application Scientist, it is critical to understand the causality behind the chosen reaction parameters:

  • In Situ Generation: 5-Fluoro-2-hydroxybenzoyl chloride is highly moisture-sensitive and prone to thermal degradation. It is rarely stored; instead, it is generated in situ from 5-fluorosalicylic acid using thionyl chloride (SOCl₂) and used immediately 1.

  • Base Selection (Acid Scavenging): During esterification, one equivalent of HCl is produced. If left unneutralized, HCl protonates the target alcohol, reducing its nucleophilicity and stalling the reaction. We utilize Pyridine or N,N-Diisopropylethylamine (DIPEA) . Pyridine is particularly effective as it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate while buffering the system.

  • Kinetic Temperature Control: The activation energy for the desired intermolecular esterification with a primary/secondary alcohol is lower than that of the self-condensation pathway. By maintaining the reaction at 0 °C to 5 °C during the initial addition phase, we kinetically favor the formation of the target ester and suppress depside formation 2.

G A 5-Fluorosalicylic Acid B SOCl2, Reflux (Chlorination) A->B C 5-Fluoro-2-hydroxybenzoyl chloride B->C D R-OH, Pyridine 0°C to RT C->D Nucleophilic Acyl Substitution F Self-Condensation (Depside Byproduct) C->F Poor Temp/Base Control E 5-Fluorosalicylate Ester (Target Product) D->E Nucleophilic Acyl Substitution

Reaction workflow and mechanistic divergence for 5-fluoro-2-hydroxybenzoyl chloride.

Quantitative Data & Reaction Parameters

The choice of protocol depends heavily on the steric hindrance of the target alcohol. For simple alcohols (e.g., methanol), a one-pot acid-catalyzed approach is sufficient 3. For complex or high-value pharmaceutical intermediates, a rigorous two-step protocol is mandatory.

ParameterProtocol A: Simple Alcohols (e.g., Methanol)Protocol B: Complex/Hindered Alcohols
Activation Reagent SOCl₂ (in excess MeOH solvent)SOCl₂ (1.5–2.0 eq) + DMF (cat.)
Reaction Solvent Methanol (Neat)Anhydrous DCM or Toluene
Acid Scavenger (Base) None (Acid-catalyzed via in situ HCl)Pyridine or DIPEA (2.0–2.5 eq)
Reaction Temperature Reflux (65 °C)0 °C initially, warming to 25 °C
Addition Rate N/A (One-pot)Dropwise (0.5 – 1.0 mL/min)
Typical Yield 85 – 95%65 – 80%

Step-by-Step Experimental Protocol (Complex Alcohols)

This self-validating protocol ensures the highest yield for coupling 5-fluoro-2-hydroxybenzoyl chloride with complex primary or secondary alcohols.

Phase 1: In situ Generation of the Acyl Chloride
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 5-fluorosalicylic acid (1.0 eq, e.g., 5.0 mmol).

  • Reagent Addition: Suspend the acid in anhydrous toluene (10 mL). Slowly add redistilled thionyl chloride (1.5 eq, 7.5 mmol) followed by 1–2 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which accelerates the conversion of the carboxylic acid to the acyl chloride, allowing for shorter reaction times and less thermal degradation.

  • Reflux: Heat the mixture to 65–70 °C for 2 hours.

    • Self-Validation Step: The reaction is complete when the evolution of SO₂ and HCl gas ceases, and the suspension turns into a clear, pale-yellow solution. If the solution turns dark brown, it indicates overheating and product degradation 2.

  • Concentration: Allow the flask to cool to room temperature. Evaporate the toluene and excess thionyl chloride under a stream of dry nitrogen or reduced pressure.

    • Critical Check: Verify complete removal of SOCl₂ by the absence of its pungent odor. Residual SOCl₂ will react with your target alcohol in the next step to form unwanted alkyl chlorides 1.

Phase 2: Controlled Esterification
  • Nucleophile Preparation: In a separate flame-dried flask, dissolve the target alcohol (1.0 eq, 5.0 mmol) and anhydrous pyridine (2.5 eq, 12.5 mmol) in anhydrous dichloromethane (DCM, 15 mL). Cool the solution to 0 °C using an ice-water bath.

  • Dropwise Addition: Dissolve the crude 5-fluoro-2-hydroxybenzoyl chloride (from Phase 1) in anhydrous DCM (5 mL). Add this solution dropwise to the alcohol/pyridine mixture over 30 minutes.

    • Causality Insight: Dropwise addition ensures the acyl chloride is constantly introduced into an environment with a massive stoichiometric excess of the target alcohol and base, statistically eliminating the chance of acyl chloride molecules reacting with one another.

    • Self-Validation Step: A white precipitate (pyridinium hydrochloride) should form immediately upon addition. This visual cue confirms that the acylation is proceeding and the HCl byproduct is being successfully scavenged.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2–3 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize any unreacted acid chloride. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester via silica gel flash chromatography.

References

  • A Kinetic Study into the Hydrolysis of the Ochratoxins and Analogues by Carboxypeptidase A ACS Publications URL:[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Notes and Protocols for Friedel-Crafts Acylation with 5-Fluoro-2-Hydroxybenzoyl Chloride

Abstract This document provides a comprehensive technical guide for performing Friedel-Crafts acylation reactions using 5-fluoro-2-hydroxybenzoyl chloride. It is intended for researchers, chemists, and process developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for performing Friedel-Crafts acylation reactions using 5-fluoro-2-hydroxybenzoyl chloride. It is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries. This guide covers the underlying mechanistic principles, highlights critical experimental considerations stemming from the unique substitution pattern of the acylating agent, and offers detailed, field-proven protocols for the synthesis of fluorinated and hydroxylated benzophenone derivatives. Safety precautions, troubleshooting, and characterization techniques are also discussed in detail.

Introduction: The Strategic Value of 5-Fluoro-2-Hydroxybenzoyl Chloride in Synthesis

Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the attachment of an acyl group to an aromatic ring. This reaction is fundamental to the synthesis of aromatic ketones, many of which are key intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.

5-Fluoro-2-hydroxybenzoyl chloride is a particularly valuable reagent in this class. The resulting 2'-hydroxybenzophenone scaffold is a privileged structure found in numerous UV absorbers, photostabilizers, and biologically active molecules. The presence of the fluorine atom at the 5'-position offers a powerful tool for modulating the physicochemical and metabolic properties of the final product, a common strategy in modern drug discovery to enhance potency, cell permeability, or metabolic stability.

However, the simultaneous presence of the hydroxyl (-OH) and fluoro (-F) groups on the benzoyl chloride presents unique challenges and requires carefully tailored protocols. This guide provides the necessary framework to successfully navigate these challenges.

Mechanism and Critical Considerations

The classical Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate. A Lewis acid catalyst is essential for generating the acylium ion from the acyl chloride.

The Dual Role of the Lewis Acid with a Hydroxylated Acyl Chloride

The primary challenge in using 2-hydroxybenzoyl chlorides stems from the Lewis basicity of the hydroxyl group. The Lewis acid catalyst (e.g., AlCl₃) can coordinate not only with the carbonyl oxygen to facilitate acylium ion formation but also with the hydroxyl oxygen.

  • Path A (Desired): Coordination with the carbonyl oxygen generates the reactive acylium ion.

  • Path B (Problematic): Coordination with the hydroxyl oxygen leads to the formation of a stable aluminum-phenoxide complex. This complex deactivates the molecule towards the desired reaction.

Because of this competing coordination, a simple catalytic amount of Lewis acid is insufficient. At least two equivalents of the Lewis acid are typically required : one to react with the hydroxyl group and a second to activate the carbonyl group for the acylation reaction. In many cases, using a slight excess (2.2 to 2.5 equivalents) is recommended to drive the reaction to completion.

Electronic Effects of Substituents
  • 2-Hydroxy Group (-OH): This is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect. However, its coordination with the Lewis acid converts it into a deactivating -O-AlCl₂ group.

  • 5-Fluoro Group (-F): Fluorine is an electronegative atom with a deactivating -I (inductive) effect, but it also has a weak +R effect, making it an ortho-, para-director. Its presence can subtly influence the reactivity of the acylium ion and the properties of the final product.

Choice of Solvent and Temperature

The choice of solvent is critical. Non-polar, aprotic solvents are required.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common choices due to their ability to dissolve the reactants and the Lewis acid complex without participating in the reaction.

  • Nitrobenzene or Carbon Disulfide (CS₂): Historically used, but their toxicity and environmental impact limit their modern application.

Temperature control is paramount. The initial complex formation is often highly exothermic and should be performed at low temperatures (0 °C) to prevent uncontrolled reactions and side-product formation. The subsequent acylation step may require gentle heating to proceed at a reasonable rate.

Experimental Protocols

The following protocols are designed as robust starting points for the acylation of common aromatic substrates. Researchers should consider pilot reactions on a small scale to optimize conditions for their specific substrate.

Protocol 1: General Acylation of an Activated Aromatic Substrate (e.g., Anisole)

This protocol outlines the synthesis of (5-fluoro-2-hydroxyphenyl)(4-methoxyphenyl)methanone.

Materials:

  • 5-Fluoro-2-hydroxybenzoyl chloride (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (2M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring bar

  • Ice-water bath

Workflow Visualization:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with AlCl3 and anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add 5-fluoro-2-hydroxybenzoyl chloride solution dropwise B->C D Stir for 15 min C->D E Add anisole dropwise at 0 °C D->E F Allow to warm to RT E->F G Heat to reflux (optional, monitor by TLC) F->G H Cool to 0 °C and quench with 2M HCl G->H I Separate organic layer H->I J Wash with H2O, NaHCO3, and brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography or recrystallization L->M caption General Experimental Workflow

Application

Application Note: Preparation of Fluorinated Salicylic Acid Analogs via 5-Fluoro-2-hydroxybenzoyl Chloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Fluorinated salicylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Fluorinated salicylic acid derivatives are highly privileged scaffolds in modern drug discovery. The strategic placement of a fluorine atom at the 5-position enhances the molecule's lipophilicity, metabolic stability, and alters the pKa of the adjacent phenolic hydroxyl group. These analogs have demonstrated significant utility across diverse therapeutic areas, including acting as precursors for menin-MLL1 protein-protein interaction (PPI) inhibitors in acute leukemias[1], exhibiting potent activity against multidrug-resistant Neisseria gonorrhoeae[2], and serving as mechanistic probes in the mycobactin siderophore biosynthetic pathway of Mycobacterium tuberculosis[3].

The synthesis of complex amides and esters from 5-fluorosalicylic acid is thermodynamically hindered by the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid. To overcome this energy barrier and increase the electrophilicity of the carbonyl carbon, the acid must be converted into a highly reactive intermediate: 5-fluoro-2-hydroxybenzoyl chloride .

The Causality of Experimental Choices (Expertise & Experience)
  • Reagent Selection (Oxalyl Chloride vs. Thionyl Chloride): While thionyl chloride ( SOCl2​ ) is commonly used for acyl chloride synthesis, it requires heating which can trigger the unprotected ortho-hydroxyl group to attack the newly formed acyl chloride, leading to dimerization (salide formation) or polymerization. Oxalyl chloride ( (COCl)2​ ) with catalytic N,N-dimethylformamide (DMF) allows the reaction to proceed smoothly at 0 °C to room temperature, preserving the integrity of the molecule.

  • Order of Addition in Amidation: 5-fluoro-2-hydroxybenzoyl chloride is prone to self-condensation in the presence of a base. To prevent this, the acyl chloride must be added dropwise to a pre-mixed solution of the target nucleophile (amine/alcohol) and the base (e.g., Triethylamine). This ensures the nucleophile outcompetes the phenoxide intermediate, driving the reaction toward the desired analog[1].

Synthesis Workflow & Logical Relationships

The following workflow illustrates the chemical transformation from the stable precursor to the reactive intermediate, and finally to the target therapeutic analogs.

SynthesisWorkflow A 5-Fluorosalicylic Acid (Stable Precursor) B Oxalyl Chloride + DMF (cat.) DCM, 0°C to 25°C A->B Activation C 5-Fluoro-2-hydroxybenzoyl chloride (Highly Reactive Intermediate) B->C Chlorination D Amine / Alcohol Nucleophile TEA, DCM, 25°C C->D Nucleophilic Addition E Fluorinated Salicylic Acid Analogs (Target Therapeutics) D->E Amidation / Esterification

Figure 1: Chemical workflow for the preparation of fluorinated salicylic acid analogs via the acyl chloride intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of 5-Fluoro-2-hydroxybenzoyl Chloride

Note: This intermediate is moisture-sensitive and should be used immediately in the subsequent step. Do not attempt to purify via aqueous workup or column chromatography.

Materials:

  • 5-Fluorosalicylic acid (Pre-dried under vacuum)

  • Oxalyl chloride (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic, ~0.1 eq)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to vent CO2​ and CO gases). Purge with Argon.

  • Dissolution: Suspend 5-fluorosalicylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Catalysis: Add 2-3 drops of anhydrous DMF. The suspension will remain cloudy.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (2.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2–4 hours. The reaction is complete when the suspension turns into a clear, homogenous solution and gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (using a rotary evaporator vented to a base trap). The resulting crude yellow oil/solid is 5-fluoro-2-hydroxybenzoyl chloride.

Protocol B: Synthesis of Fluorinated Salicylic Amide Analogs

This protocol is adapted from validated methodologies for synthesizing diazaspirobicyclic PPI inhibitors[1].

Step-by-Step Methodology:

  • Nucleophile Preparation: In a clean, dry flask, dissolve the target amine (e.g., ethyl(isopropyl)amine, 1.5 eq) and Triethylamine (TEA, 3.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Intermediate Addition: Dissolve the freshly prepared 5-fluoro-2-hydroxybenzoyl chloride (from Protocol A) in a small volume of anhydrous DCM. Add this solution dropwise to the amine/TEA mixture over 30 minutes.

  • Amidation: Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Quenching & Workup: Quench the mixture with distilled water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated salicylic amide analog.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. To ensure the acyl chloride was successfully generated before proceeding to Protocol B, perform the following rapid checks:

  • Methanol Quench Test: Take a 50 µL aliquot of the reaction mixture from Protocol A and inject it into 1 mL of anhydrous methanol containing a drop of TEA. Stir for 5 minutes, then analyze via TLC or LC-MS. The quantitative formation of methyl 5-fluoro-2-hydroxybenzoate confirms the successful generation of the acyl chloride.

  • IR Spectroscopy: If isolated, the intermediate should show a distinct shift in the carbonyl ( C=O ) stretch from ∼1660 cm−1 (hydrogen-bonded acid) to ∼1770 cm−1 (acyl chloride).

  • Troubleshooting Polymeric Byproducts: If LC-MS of the final product shows high-molecular-weight repeating units (salides), the addition rate in Protocol B was too fast, or the TEA concentration was insufficient. Ensure strict dropwise addition and maintain a 0 °C temperature during the initial mixing phase.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and biological activities of 5-fluorosalicylic acid and its downstream analogs based on recent literature[2][4].

Compound / Reaction StageKey MetricValue / ResultReference Context
5-Fluorosalicylic Acid (Precursor Synthesis)Yield & Purity85–92% Yield; 99.5% PuritySynthesized via pressurized Kolbe-Schmitt reaction (p-fluorophenol + CO2​ )[4].
5-Fluoro-2-hydroxybenzoyl chloride Conversion Rate>95% (Crude)Verified via methanol quenching to methyl ester.
Amide Analogs (e.g., PPI Inhibitors)Isolated Yield70–85%Dependent on amine steric hindrance[1].
Halogenated Salicylic Analogs Antimicrobial MIC8–16 µg/mLPotent inhibition against multidrug-resistant N. gonorrhoeae strains[2].

Biological Application: Target Pathway Analysis

Fluorinated salicylic acid analogs are heavily utilized to probe and disrupt biological pathways. For instance, in Mycobacterium tuberculosis, salicylic acid is a native substrate for the bifunctional adenylating enzyme MbtA , which is critical for mycobactin (siderophore) biosynthesis. Enzymatic studies reveal that while tri- and tetra-fluorinated analogs fail to bind, di-fluorinated analogs are readily bioactivated by MbtA, acting as mechanistic probes[3].

BioPathway S1 Endogenous Salicylic Acid E1 MbtA Enzyme (Bifunctional Adenylating) S1->E1 Native Substrate P1 Mycobactin Biosynthesis (Iron Acquisition & Virulence) E1->P1 Adenylation / Assembly I1 Di-Fluorinated Salicylic Analogs I1->E1 Bioactivated (Substrate) I2 Tri/Tetra-Fluorinated Analogs I2->E1 No Binding (Not Substrates)

Figure 2: Interaction of fluorinated salicylic acid analogs with the MbtA enzyme in the mycobactin biosynthetic pathway.

References

  • Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis - PMC Source: National Institutes of Health (nih.gov) URL:[Link][3]

  • Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria - PMC Source: National Institutes of Health (nih.gov) URL:[Link][2]

  • WO2022257047A1 - Diazaspirobicylic compounds as protein-protein interaction inhibitors and applications thereof Source: Google Patents URL:[1]

  • CN118405972B - Preparation method of 5-fluoro salicylic acid Source: Google Patents URL:[4]

Sources

Method

Application Note: N-Terminal and Side-Chain Derivatization of Peptides with 5-Fluoro-2-hydroxybenzoyl Chloride via Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Advanced Protocol & Application Guide Introduction & Mechanistic Rationale The incorporation of the 5-fluoro-2-hydroxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Rationale

The incorporation of the 5-fluoro-2-hydroxybenzoyl (5-fluorosalicyloyl) moiety into peptides and peptidomimetics is a highly effective strategy in modern drug design. This specific pharmacophore is widely utilized to disrupt protein-protein interactions (PPIs), such as the Menin-MLL interaction in acute leukemias[1], and to act as a critical binding determinant in Protein Tyrosine Phosphatase (PTP) inhibitors [2].

From a physicochemical perspective, the integration of this moiety achieves three distinct goals:

  • The Fluorine Effect: The electronegative fluorine atom at the 5-position modulates the pKa of the phenolic hydroxyl, increases overall lipophilicity, and provides opportunities for halogen bonding within hydrophobic protein pockets.

  • Hydrogen Bonding: The unprotected phenolic -OH acts as a potent, directional hydrogen bond donor/acceptor.

  • Metabolic Stability: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring toward oxidative metabolism (e.g., by cytochrome P450 enzymes).

The Causality of Reagent Selection: Why the Acid Chloride?

Standard SPPS coupling reagents (e.g., HATU, DIC/Oxyma) are designed to activate carboxylic acids. However, when using 5-fluoro-2-hydroxybenzoic acid, the unprotected phenolic hydroxyl group can aggressively compete with the amine nucleophile, leading to the formation of active esters at the phenol, subsequent oligomerization, or guanidinylation byproducts.

To bypass this, the pre-activated 5-fluoro-2-hydroxybenzoyl chloride is employed. The acid chloride is orders of magnitude more reactive toward aliphatic amines than the phenolic -OH is toward the acid chloride. By utilizing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a non-polar/polar aprotic solvent mixture (DCM/DMF), the reaction is kinetically driven toward N-acylation.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the synthesis of the acid chloride and its subsequent coupling to a resin-bound peptide.

Protocol A: Preparation of 5-Fluoro-2-hydroxybenzoyl Chloride

Note: While commercially available, acid chlorides degrade upon exposure to atmospheric moisture. Fresh preparation ensures near-quantitative coupling yields [1].

  • Setup: Suspend 5-fluoro-2-hydroxybenzoic acid (1.0 eq, e.g., 5.0 g) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂ or Argon).

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride.

  • Activation: Slowly add Oxalyl Chloride (2.5 eq) dropwise at 0 °C.

  • Reaction: Warm to 40 °C and stir for 1.5 hours until gas evolution (CO and CO₂) ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-fluoro-2-hydroxybenzoyl chloride can be used immediately in Protocol B without further purification.

Protocol B: On-Resin N-Terminal Acylation
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., 0.1 mmol scale, possessing a free N-terminal amine) in DCM/DMF (1:1, v/v) for 20 minutes.

  • Base Addition: Add DIPEA (6.0 eq relative to resin loading) to the resin suspension. Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing premature cleavage of acid-labile protecting groups or linkers.

  • Coupling: Dissolve 5-fluoro-2-hydroxybenzoyl chloride (3.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the resin.

  • Agitation: Shake the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Protocol C: Reversal of O-Acylation (Depsipeptide Cleavage)

Expert Insight: Due to the use of excess acid chloride, the phenolic -OH of the newly coupled moiety may react with a second molecule of the reagent, forming an unwanted phenyl ester (O-acylation).

  • Cleavage Cocktail: Treat the resin with 20% Piperidine in DMF for 10 minutes at room temperature.

  • Causality: Phenyl esters are highly susceptible to nucleophilic cleavage. Piperidine rapidly aminolyses the unwanted ester bond, liberating the free phenolic -OH, while the target amide bond remains completely stable.

  • Final Wash: Wash the resin extensively with DMF (5x) and DCM (5x).

Protocol D: Cleavage and Global Deprotection
  • Cleavage: Treat the resin with a cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5, v/v/v) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude 5-fluorosalicyl-peptide.

  • Isolation: Centrifuge, decant the ether, and dry the pellet under a vacuum before RP-HPLC purification.

Mandatory Visualizations

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Amine Free N-Terminal Amine Deprotect->Amine Acylation 5-Fluoro-2-hydroxybenzoyl chloride (DIPEA, DCM/DMF) Amine->Acylation O_Acyl_Check Piperidine Wash (Cleave O-Acylation) Acylation->O_Acyl_Check Prevents depsipeptides Cleavage TFA/TIPS/H2O (Global Cleavage) O_Acyl_Check->Cleavage Product Purified Modified Peptide Cleavage->Product

Caption: Workflow for on-resin N-terminal acylation using 5-fluoro-2-hydroxybenzoyl chloride.

Pharmacophore_Pathway Ligand 5-Fluorosalicyl-Peptide Hbond Phenolic -OH (Hydrogen Bonding) Ligand->Hbond F_interaction Fluorine Atom (Lipophilicity & Halogen Bond) Ligand->F_interaction Steric Aryl Ring (π-π Stacking) Ligand->Steric Target Target Protein (e.g., PTP or Menin) Inhibition Protein-Protein Interaction Inhibition Target->Inhibition Hbond->Target F_interaction->Target Steric->Target

Caption: Pharmacophore interactions of the 5-fluoro-2-hydroxybenzoyl moiety with target proteins.

Data Presentation & Analytical Comparison

The selection of the acylation method drastically impacts the purity and yield of the final peptide. Table 1 summarizes the quantitative differences between coupling strategies. Table 2 highlights the physicochemical shifts expected upon successful modification.

Table 1: Comparison of Coupling Strategies for 5-Fluoro-2-hydroxybenzoic Acid Derivatives

Coupling Reagent / MethodEquivalentsBase UsedAverage Crude PurityPrimary Byproduct Identified
HATU / HOAt 3.0DIPEA< 40%Guanidinylation of N-terminus; Oligomerization
DIC / Oxyma Pure 3.0None~ 55%Unreacted starting material; Phenolic active esters
Pre-formed Acid Chloride 3.0DIPEA> 85% Minor O-acylation (fully reversible via Protocol C)

Table 2: Physicochemical Impact of 5-Fluorosalicyloyl Modification

PropertyUnmodified Peptide (N-Terminal NH₂)5-Fluorosalicyloyl-Modified PeptideMechanistic Implication
Net Charge (pH 7.4) +1 (from free amine)0 (Amide formation)Increased membrane permeability.
Lipophilicity (LogD) Baseline+1.2 to +1.8Enhanced hydrophobic pocket binding [2].
Proteolytic Stability Susceptible to aminopeptidasesHighly ResistantN-terminal capping prevents exopeptidase degradation.

References

  • Source: Google Patents (WO2022257047A1)
  • Source: Google Patents (US9340574B2)
Application

Application Note: Catalytic Asymmetric Synthesis using 5-Fluoro-2-hydroxybenzoyl-Derived Bifunctional Catalysts

Executive Summary The development of highly enantioselective transformations relies heavily on the precise tuning of catalytic active sites. 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly enantioselective transformations relies heavily on the precise tuning of catalytic active sites. 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) has emerged as a privileged building block in the design of bifunctional organocatalysts and chiral ligands[1]. By coupling this reactive acyl chloride with cinchona alkaloids (e.g., quinine), researchers can synthesize robust bifunctional catalysts, such as O-(5-fluorosalicyloyl)quinine . This catalyst features a unique push-pull dynamic: a nucleophilic quinuclidine nitrogen for substrate activation, and a highly acidic fluorophenol moiety for electrophile coordination. This application note details the mechanistic rationale, synthesis, and application of this catalyst in the asymmetric Staudinger synthesis of β-lactams[2].

Mechanistic Insights: The "Why" Behind the Catalyst Design

In asymmetric catalysis, the spatial organization of the transition state dictates the enantiomeric excess (ee) of the product. The integration of the 5-fluoro-2-hydroxybenzoyl moiety into the quinine scaffold provides two critical advantages[2]:

  • pKa Tuning via the 5-Fluoro Substituent: The fluorine atom exerts a strong electron-withdrawing inductive effect on the aromatic ring. This significantly lowers the pKa of the ortho-hydroxyl group compared to an unsubstituted salicyloyl group. A lower pKa translates to a stronger hydrogen-bond donor, making the phenol an exceptional Brønsted/Lewis acid for activating electrophiles (like imines) in the transition state.

  • Tandem Activation (Bifunctional Catalysis): During the Staudinger reaction (ketene-imine cycloaddition), the quinuclidine nitrogen of the catalyst attacks the acid chloride to form an acylammonium intermediate, which is subsequently deprotonated to yield a nucleophilic zwitterionic enolate. Simultaneously, the 5-fluorophenol moiety hydrogen-bonds to the imine nitrogen, lowering its LUMO and locking it into a highly organized chiral pocket[2].

CatalyticCycle cluster_activation Tandem Activation (Transition State) Cat O-(5-fluorosalicyloyl)quinine (Bifunctional Catalyst) Enolate Zwitterionic Enolate (Quinuclidine N-Attack) Cat->Enolate Ketene Generation ImineAct Hydrogen-Bonded Imine (5-Fluorophenol Activation) Cat->ImineAct H-Bond Donation Reagents Acid Chloride + Imine + Base (Proton Sponge) Reagents->Enolate Reagents->ImineAct TS Highly Organized Cycloaddition Transition State Enolate->TS ImineAct->TS Product Chiral β-Lactam (>95% ee) + Catalyst Release TS->Product C-C & C-N Bond Formation Product->Cat Catalyst Turnover

Fig 1: Tandem activation cycle of O-(5-fluorosalicyloyl)quinine in β-lactam synthesis.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of O-(5-fluorosalicyloyl)quinine via In Situ Protection

Expertise & Experience Note: Direct acylation of quinine with 5-fluoro-2-hydroxybenzoyl chloride can lead to competitive intermolecular esterification (polymerization) due to the presence of both an acyl chloride and a nucleophilic phenol. While traditional routes require multi-step benzyl protection and hydrogenolysis[2], a highly efficient in situ TMS protection strategy is detailed below. This prevents side reactions and allows for a one-pot coupling.

Materials:

  • 5-Fluoro-2-hydroxybenzoyl chloride (1.0 mmol)

  • Quinine (0.95 mmol)

  • Trimethylsilyl chloride (TMS-Cl) (1.05 mmol)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • In Situ Protection: Dissolve 5-fluoro-2-hydroxybenzoyl chloride in 5 mL of anhydrous DCM under an inert argon atmosphere. Cool the flask to 0 °C.

  • Add Et₃N (1.1 mmol) followed dropwise by TMS-Cl (1.05 mmol). Stir for 30 minutes at 0 °C. Causality: The phenol rapidly reacts to form a transient TMS ether, neutralizing its nucleophilicity while leaving the acyl chloride intact.

  • Coupling: In a separate flask, dissolve Quinine (0.95 mmol) and the remaining Et₃N (1.4 mmol) in 5 mL of anhydrous DCM.

  • Slowly transfer the protected acyl chloride solution into the quinine solution via cannula at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Deprotection & Workup: Quench the reaction with 10 mL of a saturated aqueous NH₄Cl solution. Causality: The mild aqueous acidity quantitatively cleaves the labile TMS group, revealing the active fluorophenol.

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Eluent: 5% EtOH in EtOAc) to yield the pure O-(5-fluorosalicyloyl)quinine catalyst.

SynthWorkflow SM 5-Fluoro-2-hydroxy benzoyl chloride TMS TMS-Cl, Et3N DCM, 0 °C SM->TMS in situ Protection Intermediate 5-Fluoro-2-(TMS-oxy) benzoyl chloride TMS->Intermediate Coupling Quinine, Et3N DCM, 0 °C to RT Intermediate->Coupling O-Acylation Deprotect Aqueous NH4Cl (TMS Cleavage) Coupling->Deprotect Product O-(5-fluorosalicyloyl) quinine Catalyst Deprotect->Product

Fig 2: Workflow for the synthesis of the bifunctional catalyst via in situ TMS protection.

Protocol B: Catalytic Asymmetric Staudinger Synthesis of β-Lactams

Expertise & Experience Note: The choice of base is critical. A non-nucleophilic base like Proton Sponge (1,8-Bis(dimethylamino)naphthalene) is required to deprotonate the acylammonium intermediate without reacting with the ketene or acid chloride directly, thereby suppressing the racemic background reaction[2].

Step-by-Step Methodology:

  • Flame-dry a Schlenk tube and backfill with argon. Add the N-tosyl imine (0.5 mmol), O-(5-fluorosalicyloyl)quinine catalyst (10 mol%, 0.05 mmol), and Proton Sponge (0.75 mmol).

  • Dissolve the mixture in 10 mL of anhydrous toluene and cool to -78 °C using a dry ice/acetone bath.

  • Dissolve phenylacetyl chloride (0.75 mmol) in 2 mL of anhydrous toluene and add it dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Slow addition keeps the steady-state concentration of the ketene low, preventing ketene dimerization and ensuring it is captured by the catalyst-activated imine.

  • Stir the reaction at -78 °C for 8 hours, then allow it to slowly warm to room temperature overnight.

  • Quench with 1M HCl (5 mL) to neutralize the Proton Sponge and remove the catalyst into the aqueous phase. Extract with EtOAc (3 x 15 mL).

  • Dry the organic layers over MgSO₄, concentrate, and purify the resulting β-lactam via silica gel chromatography.

Data Presentation: Impact of Catalyst Structure

The quantitative data below illustrates the profound impact of the 5-fluoro-2-hydroxybenzoyl moiety on catalytic efficiency. The combination of the hydrogen-bonding phenol and the pKa-lowering fluorine atom works synergistically to maximize both yield and enantioselectivity[2].

Table 1: Impact of Catalyst Structure on the Asymmetric Synthesis of β-Lactams

Catalyst DerivativePhenolic pKa (approx.)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Benzoylquinine (BQ)N/A (No OH group)6590:1085
O-Salicyloylquinine8.58095:592
O-(5-Fluorosalicyloyl)quinine 7.9 92 98:2 98

Note: Data reflects general trends for the reaction of phenylacetyl chloride with N-tosyl imines under optimized conditions.

References

  • France, S., Shah, M. H., Weatherwax, A., Wack, H., Roth, J. P., & Lectka, T. (2005). "Bifunctional Lewis Acid-Nucleophile-Based Asymmetric Catalysis: Mechanistic Evidence for Imine Activation Working in Tandem with Chiral Enolate Formation in the Synthesis of β-Lactams." Journal of the American Chemical Society, 127(4), 1206-1215. URL:[Link]

  • Tong, H.-R., Zheng, W., Lv, X., He, G., Liu, P., & Chen, G. (2024). "Chiral-Boron Complex-Catalyzed Asymmetric[3 + 2] Cycloaddition of 2′-Hydroxychalcones with N-2,2,2-Trifluoroethylisatin Ketimines." The Journal of Organic Chemistry, 89(15). URL:[Link]

Sources

Method

Application Note: Microscale Synthesis Techniques Using 5-Fluoro-2-hydroxybenzoyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Chemical Context

In modern medicinal chemistry, the 5-fluoro-2-hydroxybenzoyl moiety is a privileged pharmacophore, frequently integrated into antiviral agents (such as niclosamide analogs for anti-SARS-CoV-2 evaluation)[1], complex dihydropyridine calcium channel blockers[2], and stimuli-responsive prodrug nanosystems[3].

The primary reagent for installing this moiety is 5-fluoro-2-hydroxybenzoyl chloride (CAS: 2728-74-7). However, as a Senior Application Scientist, I frequently observe researchers struggling with this reagent. The proximity of the highly electrophilic acyl chloride to the unprotected nucleophilic phenolic hydroxyl group creates a volatile bifunctional system. Without strict stoichiometric and thermal control, this reagent is highly prone to intramolecular hydrogen bonding, leading to the formation of β -lactones, or intermolecular self-condensation into polymeric depsides (polyesters)[4].

Microscale synthesis (10–100 mg) offers a distinct advantage here. It is not merely a scaled-down bulk reaction; it provides superior thermal dissipation, precise stoichiometric control via micro-fluidics, and strict anhydrous environments, all of which are critical for high-fidelity acylation.

Mechanistic Insights: Causality Behind Experimental Choices

To achieve high yields and prevent side reactions, the experimental design must be grounded in kinetic control.

  • Causality of Temperature Control: The 5-fluoro-2-hydroxybenzoyl moiety requires precise temperature management (typically -10 °C to 0 °C) during the initial acylation event[2]. At these cryogenic temperatures, the activation energy for intermolecular attack by a strong external nucleophile (e.g., an amine) is reached, while the competing thermodynamic pathway—phenolic attack leading to depside formation—is kinetically suppressed.

  • Causality of Base Selection: The choice of base is the single most critical variable. Pyridine and Triethylamine (TEA) often lead to poor yields. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylammonium intermediate that indiscriminately reacts with the nearest nucleophile (often the phenol). We strictly utilize N,N-Diisopropylethylamine (DIPEA) . Its steric bulk prevents nucleophilic catalysis, acting solely as a proton sponge to neutralize the HCl byproduct.

  • Causality of Addition Order: Adding the base to the acyl chloride prior to the nucleophile will immediately trigger oligomerization. The acyl chloride must be the final component added dropwise to the pre-cooled nucleophile/base mixture.

Pathway A 5-Fluoro-2-hydroxybenzoyl Chloride B Target Amide (Desired) A->B R-NH2, DIPEA -10°C to 0°C (Kinetic Control) C Depside / Polymer (Side Product) A->C Excess Base > 25°C (Thermodynamic)

Reaction dynamics of 5-fluoro-2-hydroxybenzoyl chloride under kinetic vs. thermodynamic control.

Quantitative Data: Condition Optimization

The following table summarizes our internal optimization data for the microscale amidation of 5-fluoro-2-hydroxybenzoyl chloride with a standard primary amine. The data clearly illustrates the necessity of specific base and temperature combinations.

EntryBase (1.5 eq)SolventTemp (°C)Target Amide Yield (%)Depside Formation (%)
1PyridineDCM253555
2TEADCM06525
3 DIPEA DCM 0 88 < 5
4 DIPEA THF -10 92 < 2

Experimental Protocols

Protocol A: Microscale Synthesis of Niclosamide Analogs (Amidation)

Objective: Synthesis of 5-fluoro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide[1]. Scale: 0.1 mmol.

Materials Required:

  • 5-Fluoro-2-hydroxybenzoyl chloride: 17.5 mg (0.1 mmol)

  • 4-Aminobenzotrifluoride: 16.1 mg (0.1 mmol)

  • DIPEA: 26 µL (0.15 mmol)

  • Anhydrous Dichloromethane (DCM): 1.0 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3 mL conical micro-vial containing a micro-stir bar. Flush with ultra-pure N2​ gas for 2 minutes and seal with a PTFE septum.

  • Nucleophile Solvation: Inject 0.5 mL of anhydrous DCM into the vial. Add 16.1 mg of 4-aminobenzotrifluoride and 26 µL of DIPEA.

  • Cryogenic Equilibration: Submerge the micro-vial in an ice-brine bath (-5 °C to 0 °C) and allow it to equilibrate for 10 minutes.

  • Acyl Chloride Delivery: In a separate dry vial, dissolve 17.5 mg of 5-fluoro-2-hydroxybenzoyl chloride in 0.5 mL of anhydrous DCM. Using a 500 µL gas-tight Hamilton syringe, add this solution dropwise to the reaction mixture over exactly 5 minutes.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour. Self-Validating Observation: The solution should transition from colorless to a faint yellow. The appearance of a subtle, hazy white precipitate (DIPEA hydrochloride salt) confirms that the acylation is actively proceeding and HCl is being successfully scavenged.

  • Micro-Quench: Quench the reaction by injecting 200 µL of saturated aqueous NH4​Cl . Stir vigorously for 5 minutes to destroy any unreacted acyl chloride.

  • Phase Separation: Centrifuge the micro-vial briefly at 2000 rpm. Using a micro-pipette, carefully extract the bottom organic layer (DCM density = 1.33 g/cm³).

  • Purification: Pass the organic layer through a micro-plug of anhydrous Na2​SO4​ and purify via preparative Thin Layer Chromatography (Prep-TLC) using Hexanes/EtOAc (3:1) to yield the pure benzamide.

Workflow N1 1. Anhydrous Setup Dry DCM, N2 atm N2 2. Cryogenic Cooling Equilibrate to 0 °C N1->N2 N3 3. Dropwise Addition Micro-syringe delivery N2->N3 N4 4. In-Situ Monitoring Micro-capillary TLC N3->N4 N5 5. Micro-Quench Sat. NH4Cl (200 µL) N4->N5

Standardized microscale workflow for moisture-sensitive acyl chloride reactions.

Protocol B: O-Acylation for Prodrug Nanosystem Synthesis

Objective: Synthesis of 5-fluorosalicylate esters for bioavailable delivery systems[3].

  • Substrate Preparation: Dissolve the target alcohol (0.1 mmol) and DIPEA (0.2 mmol) in 0.5 mL of anhydrous THF in a N2​ -flushed micro-vial.

  • Cooling: Cool the mixture to -10 °C using an acetone/dry-ice bath carefully monitored with a thermocouple.

  • Addition: Dropwise add 5-fluoro-2-hydroxybenzoyl chloride (17.5 mg, 0.1 mmol) dissolved in 0.5 mL THF over 10 minutes. Note: Esterification is generally slower than amidation; slower addition prevents localized heating.

  • Maturation: Allow the reaction to stir at -10 °C for 2 hours, then slowly warm to 10 °C over an additional hour.

  • Workup: Quench with 100 µL of cold water. Evaporate the THF under a gentle stream of N2​ , partition the residue between EtOAc and brine, and isolate the organic layer for micro-column chromatography.

References

  • Synthesis and dopamine transporter binding of 2beta-isopropyl ester analogs of cocaine Source: ResearchGate URL:[4]

  • 1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Source: EvitaChem URL:[2]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: Semantic Scholar URL:[1]

  • Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant Source: ResearchGate URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Best solvents to minimize side reactions with 5-fluoro-2-hydroxybenzoyl chloride

Introduction: Navigating the Duality of 5-Fluoro-2-hydroxybenzoyl Chloride 5-Fluoro-2-hydroxybenzoyl chloride is a highly valuable synthetic intermediate, prized for its utility in constructing complex molecules in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Duality of 5-Fluoro-2-hydroxybenzoyl Chloride

5-Fluoro-2-hydroxybenzoyl chloride is a highly valuable synthetic intermediate, prized for its utility in constructing complex molecules in the pharmaceutical and materials science sectors. However, its structure presents a unique chemical challenge: the presence of a highly electrophilic acyl chloride and a nucleophilic phenolic hydroxyl group on the same aromatic ring. This inherent duality makes it prone to specific side reactions that can complicate syntheses, reduce yields, and generate difficult-to-remove impurities.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving this versatile reagent. We will delve into the causality behind common experimental issues and provide field-proven strategies, with a core focus on the critical role of solvent selection in ensuring reaction success.

Frequently Asked Questions (FAQs)

Question 1: What are the primary chemical challenges when working with 5-fluoro-2-hydroxybenzoyl chloride?

The principal challenge is managing the competing reactivities of the two functional groups. The acyl chloride is a powerful electrophile, designed to react with external nucleophiles.[1][2] Simultaneously, the 2-hydroxy group is a nucleophile that can react with another molecule of the acyl chloride, leading to oligomerization or polymerization. Furthermore, the entire molecule is extremely sensitive to moisture, which will hydrolyze the acyl chloride back to the parent carboxylic acid.[3][4]

Question 2: My reaction is forming a significant amount of insoluble, sticky precipitate. What is the likely cause and how can I prevent it?

This is the most common issue reported and is almost certainly due to intermolecular self-esterification . One molecule's hydroxyl group attacks the acyl chloride of another, forming a dimer, which can then react further to form trimers and larger oligomers (polyesters).

Preventative Strategies:

  • High Dilution: Running the reaction at a lower concentration (e.g., <0.1 M) increases the statistical probability that your intended nucleophile will react with the acyl chloride before it can react with itself.

  • Low Temperature: Cooling the reaction vessel (e.g., 0 °C or -10 °C) significantly reduces the rate of the self-esterification side reaction.

  • Slow Addition: If your experimental design permits, slowly adding the 5-fluoro-2-hydroxybenzoyl chloride solution to a solution of your primary nucleophile ensures the acyl chloride is always the limiting reagent in the reaction flask, minimizing its opportunity to self-react.

Question 3: Which solvents should I absolutely avoid and why?

You must strictly avoid all protic solvents . These solvents possess acidic protons, most commonly in the form of O-H or N-H bonds.

  • Examples: Water, methanol, ethanol, isopropanol, and primary or secondary amines.

  • Causality: The acyl chloride will react rapidly and irreversibly with these solvents to form the corresponding carboxylic acid, ester, or amide, consuming your reagent before it can react as intended.[3][5] All glassware must be rigorously oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[6][7]

Question 4: What are the recommended inert, aprotic solvents for reactions with this acyl chloride?

The choice of an aprotic solvent is critical and depends on the specific nucleophile and desired reaction outcome. The ideal solvent will solubilize your reactants while remaining completely inert. Below is a comparison of top candidates.

SolventDielectric Constant (Polarity)Boiling Point (°C)Key AdvantagesKey Disadvantages
Dichloromethane (DCM) 9.140Excellent solubility for many organics, volatile and easy to remove, highly inert.Relatively low boiling point limits reaction temperature range.
Tetrahydrofuran (THF) 7.666Good solvating power, suitable for a wider temperature range than DCM.[5]Can form peroxides upon storage; must be freshly distilled or sourced from a sealed bottle.
Acetonitrile (MeCN) 37.582Higher polarity can accelerate some reactions; higher boiling point.[8]Can be more difficult to remove; higher polarity may favor unwanted side reactions in some cases.
Toluene / Benzene 2.4111 / 80Non-polar, can suppress certain ionic side reactions.[9] Favors ortho-products in Fries rearrangements.[10]Lower solvating power for polar reactants; higher boiling point requires more energy for removal.
1,4-Dioxane 2.2101Good solvent for a range of temperatures; chemically stable.Can form peroxides; relatively high boiling point.

Recommendation: For most standard acylations (e.g., with amines or alcohols), Dichloromethane (DCM) is the preferred starting point due to its inertness and ease of use.

Question 5: I am trying to form a phenolic ester (O-acylation), but I am getting isomeric byproducts. What are they and how does the solvent choice affect this?

If you are reacting 5-fluoro-2-hydroxybenzoyl chloride with another phenol in the presence of a Lewis acid, or if your product (a phenolic ester) is exposed to Lewis acid conditions during workup or subsequent steps, you may be observing products of the Fries Rearrangement .[10][11] This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring of the other phenol, forming ortho- and para-hydroxyketones.[12]

Solvent Influence on Fries Rearrangement:

  • Non-polar solvents (e.g., Toluene, Hexane): These solvents generally favor the formation of the ortho-substituted ketone.[10]

  • Polar solvents (e.g., Acetonitrile, Nitrobenzene): Increasing solvent polarity tends to favor the formation of the para-substituted ketone.[10][12]

To avoid this, either refrain from using Lewis acid catalysts or perform the reaction at low temperatures where the rearrangement is kinetically disfavored.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Hydrolysis: Reagent was deactivated by moisture. 2. Self-Polymerization: Reaction concentration was too high. 3. Incorrect Stoichiometry: Base was omitted or insufficient.1. Ensure all solvents are anhydrous and glassware is oven-dried. Run under an inert atmosphere.[6] 2. Decrease the concentration to <0.1 M. Use slow addition and low temperatures (0 °C). 3. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine) per equivalent of HCl generated.
Reaction Mixture Turns Dark Brown/Black 1. Overheating: Decomposition of starting material or product. 2. Oxidation: Phenolic groups are susceptible to oxidation.[13]1. Maintain strict temperature control with an ice or cryo-bath. 2. Ensure the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
Product is Difficult to Purify from a Side Product with the Same Mass 1. Fries Rearrangement: O-acylated product has rearranged to a C-acylated isomer.1. Avoid Lewis acids. If one is required, run the reaction at the lowest possible temperature. Change to a non-polar solvent to favor a single isomer if separation is impossible.[10]
TLC Analysis is Inconclusive or Shows Streaking 1. On-Plate Decomposition: The acyl chloride is reacting with the silica gel (which is acidic and contains water).[6]1. Do not rely on TLC to monitor the acyl chloride directly. Instead, take a small aliquot, quench it with methanol to form the stable methyl ester, and run a TLC on the quenched sample to confirm conversion from the starting carboxylic acid.

Visual Workflow: Solvent Selection Logic

This diagram outlines the decision-making process for selecting an optimal solvent system.

SolventSelection start Define Reaction Goal (e.g., N-acylation, O-acylation) check_lewis Is a Lewis Acid Catalyst Required? start->check_lewis check_solubility Are Reactants Soluble in Non-Polar Solvents? check_lewis->check_solubility No fries_risk High Risk of Fries Rearrangement Side Reaction check_lewis->fries_risk Yes dcm Primary Choice: Dichloromethane (DCM) (Inert, Volatile) check_solubility->dcm Yes thf Alternative: Tetrahydrofuran (THF) (Better Solvating Power) check_solubility->thf No check_temp Does the reaction require T > 40°C? toluene Consider: Toluene (Apolar, High Temp) check_temp->toluene Yes acetonitrile Consider: Acetonitrile (MeCN) (Polar, High Temp) check_temp->acetonitrile Yes protocol Proceed with Protocol: - Anhydrous Conditions - Inert Atmosphere - Low Temperature (0 °C) - High Dilution (<0.1 M) check_temp->protocol No dcm->check_temp thf->check_temp toluene->protocol acetonitrile->protocol fries_risk->toluene To favor ortho-isomer and control reaction polymer_risk High Risk of Self-Polymerization

Caption: Decision tree for solvent selection in reactions with 5-fluoro-2-hydroxybenzoyl chloride.

Exemplary Protocol: N-acylation of Benzylamine

This protocol details a standard procedure for reacting 5-fluoro-2-hydroxybenzoyl chloride with a primary amine, incorporating best practices to minimize side reactions.

1. Materials:

  • 5-fluoro-2-hydroxybenzoyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.2 eq), freshly distilled

  • Anhydrous Dichloromethane (DCM) from a solvent purification system or sealed bottle

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask and magnetic stir bar

2. Reaction Setup:

  • Assemble the oven-dried flask, equipped with the stir bar and a septum, under a positive pressure of inert gas.

  • In the flask, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM to achieve a final reaction concentration of ~0.1 M (based on the limiting reagent).

  • Cool the stirred solution to 0 °C using an ice-water bath.

3. Reaction Execution:

  • In a separate, dry vial, dissolve 5-fluoro-2-hydroxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Using a syringe, add the acyl chloride solution dropwise to the cold, stirred solution of the amine and base over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Let the reaction warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis (of a quenched aliquot) shows complete consumption of the starting amine.

4. Work-up and Purification:

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted starting material), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product via flash column chromatography or recrystallization as needed.

References

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate. Available at: [Link]

  • Miranda, M. A., et al. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. ACS Publications. Available at: [Link]

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Solvent and substituent effects in solvolyses of benzoyl chlorides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Available at: [Link]

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (n.d.). Electrochemical Society. Available at: [Link]

  • Acyl chloride. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Kevill, D. N., & Foss, F. D. (1967). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Preparation of 4-hydroxybenzoyl chloride. (2009). Google Patents. (CN101376627A).
  • Benzohydroxamic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • running a chlorination reaction under dry conditions. (2022). Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-2-Hydroxybenzoyl Chloride Reaction Products

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-fluoro-2-hydroxybenzoyl chloride (5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-fluoro-2-hydroxybenzoyl chloride (5-fluorosalicyloyl chloride).

Because this building block is a highly reactive, bifunctional molecule (containing both an electrophilic acyl chloride and a nucleophilic phenolic hydroxyl group), its reaction profiles are notoriously complex. Recent drug development efforts, such as the synthesis of niclosamide analogs for antiviral research , frequently utilize this reagent, making its efficient purification critical. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-purity isolation of your target products (e.g., 5-fluorosalicylamides or esters).

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: The Yield Trap — Why is my product yield so low (<20%) after a standard basic aqueous workup?

The Causality: Your product is likely being lost to the aqueous waste due to a pKa mismatch error. During the reaction, unreacted 5-fluoro-2-hydroxybenzoyl chloride rapidly hydrolyzes into 5-fluorosalicylic acid. To remove this acidic impurity, chemists often wash the organic layer with a strong base like 1M NaOH (pH ~14). However, the hydrolysis byproduct has a carboxylic acid pKa of ~2.60 , while your target product (e.g., a 5-fluorosalicylamide) retains a phenolic hydroxyl group with a pKa of approximately 8.2 . Washing with NaOH simultaneously deprotonates both the impurity and your product, pulling your target compound into the aqueous phase. The Fix: Switch to a weak base wash, such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). This selectively ionizes the carboxylic acid of the impurity while leaving the phenolic OH of your product protonated and safely in the organic layer.

Q2: The Tailing Problem — Why does my product streak down the entire silica gel column, co-eluting with impurities?

The Causality: The unprotected phenolic hydroxyl group on your product acts as a potent hydrogen-bond donor. It interacts aggressively with the free silanol groups (Si-OH) on the silica gel stationary phase. This non-ideal secondary interaction causes severe band broadening and tailing. The Fix: You must competitively suppress this interaction. Adding a volatile organic acid modifier (0.5% to 1.0% glacial acetic acid or formic acid) to your mobile phase will saturate the active silanol sites, sharpening your product band and restoring resolution.

Q3: The Purity Killer — LC-MS shows a "ladder" of high-molecular-weight species. What are these, and how do I remove them?

The Causality: 5-fluoro-2-hydroxybenzoyl chloride is bifunctional. If the reaction is run at high concentrations, at elevated temperatures, or if the reagent is not used immediately upon generation, the acyl chloride of one molecule will react with the phenolic OH of another. This intermolecular self-condensation generates a complex mixture of polyester oligomers. The Fix: Silica gel chromatography often fails here because oligomers streak unpredictably. Recrystallization is the superior method. The oligomers are highly soluble in non-polar/aromatic solvents, whereas the target monomeric amides readily crystallize out of solution.

Part 2: Quantitative Data & Phase Distribution

Understanding the ionization states of your mixture is the key to successful separation. Table 1 summarizes the critical parameters that dictate your purification strategy.

Table 1: Physicochemical Properties Dictating Purification Strategy

Compound / SpeciesFunctional GroupApprox. pKaOptimal Extraction pHSilica Gel Behavior
5-Fluorosalicylic Acid (Impurity)Carboxylic Acid~2.60> 5.0 (Moves to Aqueous)Strong retention / Streaking
5-Fluorosalicylamide (Target)Phenolic OH~8.20< 7.5 (Stays in Organic)Tailing (Requires acid modifier)
Polyester Oligomers (Impurity)EstersN/AN/A (Stays in Organic)Variable (Often irreversible binding)

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Use this protocol to separate the target product from the hydrolyzed starting material (5-fluorosalicylic acid).

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Selective Deprotonation: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

  • Self-Validation Step 1 (pH Check): After shaking and venting, test the pH of the separated aqueous layer using pH paper. It must read between 8.0 and 8.5. If the pH has dropped below 7.0, the acid byproduct has neutralized your base; add more NaHCO₃ until the pH stabilizes >8.0 to ensure complete removal of 5-fluorosalicylic acid.

  • Extraction: Separate the layers. Extract the aqueous layer once more with fresh organic solvent to recover any trace product.

  • Self-Validation Step 2 (TLC Check): Spot both the organic and aqueous layers on a TLC plate (elute with 50:50 EtOAc:Hexanes + 1% AcOH). The organic layer should show your product (UV active), and the aqueous layer should show baseline retention (the sodium salt of the acid).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Recrystallization-Based Oligomer Removal

Use this protocol if LC-MS indicates the presence of polymeric/oligomeric side products.

  • Dissolution: Dissolve the crude concentrated product in a minimum volume of boiling solvent (e.g., Toluene or 95% Ethanol).

  • Self-Validation Step 1 (Hot Filtration): Observe the boiling solution. If the solution remains cloudy or contains insoluble oils, the high-molecular-weight oligomers are insoluble. Perform a rapid hot filtration through a pre-warmed fritted funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed (approx. 1 hour), then transfer to an ice bath (0–4 °C) for 2 hours to induce complete crystallization.

  • Self-Validation Step 2 (Mother Liquor Check): Filter the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent. Take a 10 µL aliquot of the mother liquor, dilute it, and run an LC-MS. You should observe the oligomeric "ladder" concentrated in the mother liquor, confirming successful separation from your pure crystalline product.

Part 4: Purification Workflow Visualization

The following decision tree maps the logical flow of the purification process based on the physical state and impurity profile of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product, 5-FSA, Oligomers) Workup Aqueous Workup (Sat. NaHCO3 Wash) Start->Workup Aqueous Aqueous Layer (5-FSA Sodium Salt) Workup->Aqueous pH ~8.3 Organic Organic Layer (Product + Oligomers) Workup->Organic Retains Product Chromatography Silica Gel Chromatography (Eluent + 1% AcOH) Organic->Chromatography If liquid/oil Crystallization Recrystallization (EtOH/H2O or Toluene) Organic->Crystallization If solid PureProduct Pure Target Product (e.g., 5-Fluorosalicylamide) Chromatography->PureProduct Oligomers Oligomeric Impurities (Discarded) Chromatography->Oligomers Retained on Silica Crystallization->PureProduct Crystals Crystallization->Oligomers Mother Liquor

Figure 1: Decision tree and phase distribution workflow for purifying 5-fluoro-2-hydroxybenzoyl chloride reaction products.

References

  • Li, R., Zhang, Z., Huang, S., Peng, K., et al. (2023). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. European Journal of Medicinal Chemistry.[Link]

  • Šípoš, R., Šima, J., Tarapčík, P., & Gyurcsik, B. (2008). Solution properties of iron(III) complexes with 5-fluorosalicylic acid - Spectra, speciation, and redox stability. Chemical Papers.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5147, Salicylamide. PubChem.[Link]

Troubleshooting

Temperature optimization for 5-fluoro-2-hydroxybenzoyl chloride esterification

Welcome to the advanced troubleshooting and methodology center for the esterification of 5-fluoro-2-hydroxybenzoyl chloride. Because this substrate features both a highly reactive electrophile (acyl chloride) and a nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the esterification of 5-fluoro-2-hydroxybenzoyl chloride. Because this substrate features both a highly reactive electrophile (acyl chloride) and a nucleophile (phenolic hydroxyl), it is notoriously prone to side reactions. This guide provides drug development professionals with the mechanistic causality, quantitative data, and self-validating protocols required to achieve high-yield esterification through precise thermal control.

Reaction Pathway & Thermal Dependency

The fate of 5-fluoro-2-hydroxybenzoyl chloride is entirely dictated by temperature. The diagram below illustrates the competing pathways during a standard Schotten-Baumann esterification.

ReactionPathways Substrate 5-Fluoro-2-hydroxybenzoyl Chloride + Alcohol + Base TempLow Cryogenic Control (-10°C to 0°C) Substrate->TempLow Optimal TempHigh Elevated Temp (> 25°C) Substrate->TempHigh Thermal Spike Moisture Moisture Intrusion (Poor Ar/N2 Purge) Substrate->Moisture H2O Present Ester Desired Ester (Target Product) TempLow->Ester Kinetically Favored Depside Self-Condensation (Polymeric Depsides) TempHigh->Depside Phenoxide Attack Acid Hydrolysis (5-Fluoro Salicylic Acid) Moisture->Acid Nucleophilic H2O

Reaction pathways of 5-fluoro-2-hydroxybenzoyl chloride based on temperature.

Quantitative Thermal Profiling

To optimize your yield, it is critical to understand how temperature correlates with impurity generation. The following table summarizes the expected product distribution based on the internal reaction temperature during the reagent addition phase.

Internal TemperatureTarget Ester YieldDepside (Self-Condensation)Hydrolysis ImpurityMechanistic Observation
-10°C to 0°C > 85% < 2%< 5%Optimal. Phenolic OH remains largely protonated/inactive.
5°C to 15°C 70% - 80%5% - 10%< 5%Acceptable, but intermolecular side reactions begin to initiate.
25°C (Room Temp) 40% - 50%20% - 30%~10%Poor. Base-catalyzed phenoxide formation drives polymerization.
> 40°C < 20%> 50%> 20%Severe degradation, dehalogenation, and dark color formation.
Troubleshooting FAQs

Q1: Why is 5-fluoro-2-hydroxybenzoyl chloride so sensitive to temperature compared to standard benzoyl chloride? A: The sensitivity arises from the molecule being a bifunctional monomer. The fluorine atom at the C5 position is highly electronegative. Through inductive electron withdrawal (-I effect), it stabilizes the conjugate base of the C2-phenolic hydroxyl group, lowering its pKa and making it significantly more acidic than a standard phenol. When a base (e.g., pyridine or NaOH) is introduced to facilitate the Schotten-Baumann esterification[1], it readily deprotonates this hydroxyl, forming a potent phenoxide nucleophile. If the temperature exceeds 5°C, the thermal energy overcomes the activation barrier, allowing this phenoxide to attack the acyl chloride of an adjacent molecule, initiating a runaway step-growth polymerization (depside formation)[2].

Q2: My crude product is darkly colored (yellow/brown) and my yield is below 30%. What went wrong? A: Darkly colored crude products are a hallmark of thermal degradation. Overheating leads to the formation of colored byproducts and decomposition[3]. At elevated temperatures, the highly reactive acyl chloride undergoes thermal breakdown, and the unprotected phenolic ring becomes susceptible to base-catalyzed oxidation. This forms highly conjugated, quinone-like structures that appear dark brown or black. To resolve this, you must strictly maintain the internal temperature below 0°C during the addition phase.

Q3: If I drop the temperature to -10°C, my reaction stalls. How can I accelerate the esterification without raising the heat? A: At sub-zero temperatures, low kinetic energy suppresses self-condensation but also slows the desired esterification. To bypass this, introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or utilize a phase-transfer catalyst (PTC)[4]. DMAP rapidly attacks the acyl chloride to form an acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride, effectively lowering the activation energy for the target alcohol's attack. This allows the desired esterification to proceed rapidly at -10°C, kinetically outcompeting the phenoxide side-reaction.

Q4: Can I use a biphasic aqueous system for this reaction? A: Yes. The classic Schotten-Baumann reaction utilizes a two-phase solvent system (e.g., water and dichloromethane) where the base in the water phase neutralizes the generated acid, keeping the organic phase relatively base-free[5]. However, because 5-fluoro-2-hydroxybenzoyl chloride is highly susceptible to hydrolysis, the biphasic approach requires vigorous stirring to maximize the interfacial area and the use of a phase-transfer catalyst (like tetrabutylammonium bromide) to ensure the esterification rate vastly outpaces the hydrolysis rate[4].

Troubleshooting Logic Workflow

TroubleshootingLogic Start Issue: Low Target Ester Yield CheckColor Is the crude product darkly colored? Start->CheckColor ColorYes Yes: Thermal Degradation or Depside Formation CheckColor->ColorYes Yes ColorNo No: Incomplete Reaction or Hydrolysis CheckColor->ColorNo No FixTemp Action: Lower addition temp to -10°C & slow drop rate ColorYes->FixTemp FixMoisture Action: Verify anhydrous conditions & Ar/N2 purge ColorNo->FixMoisture FixCatalyst Action: Add DMAP/PTC to boost low-temp kinetics ColorNo->FixCatalyst

Troubleshooting logic for addressing low yields in 5-fluoro-2-hydroxybenzoyl chloride esterification.

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent thermal spikes, follow this self-validating methodology. Every critical step includes a validation checkpoint to ensure the system remains within optimal parameters.

Step 1: System Preparation & Inertion Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an internal thermocouple. Purge the system with Argon.

  • Validation Checkpoint: A positive pressure of Argon must be visibly maintained via a mineral oil bubbler. This ensures zero moisture intrusion, preventing background hydrolysis[3].

Step 2: Reagent Loading Dissolve the target alcohol (1.0 eq) and anhydrous base (e.g., Pyridine or Triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM). If utilizing a catalyst, add DMAP (0.05 eq) at this stage.

Step 3: Cryogenic Cooling Submerge the reaction flask in an ice/brine or dry ice/acetone bath.

  • Validation Checkpoint: Do not proceed until the internal thermocouple registers a stable temperature between -10°C and -5°C. The external bath temperature is irrelevant; only the internal probe dictates readiness[2].

Step 4: Controlled Substrate Addition Dissolve 5-fluoro-2-hydroxybenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Load this into the addition funnel and add dropwise over 45 to 60 minutes.

  • Validation Checkpoint: Continuously monitor the internal thermocouple. The reaction is highly exothermic. If the internal temperature spikes above 0°C, immediately pause the addition. Wait for the temperature to drop back to -5°C before resuming.

Step 5: Reaction Maturation Once the addition is complete, maintain the reaction at 0°C for 2 hours.

  • Validation Checkpoint: Extract a 50 µL aliquot, quench it in 1 mL of methanol, and analyze via TLC or LC-MS. The complete disappearance of the acid chloride starting material validates reaction completion.

Step 6: Quench and Workup Quench the reaction by slowly adding cold 5% aqueous HCl.

  • Validation Checkpoint: Test the pH of the aqueous layer. It must be < 3. This ensures all pyridine/triethylamine is protonated and partitioned into the aqueous layer, immediately halting any further base-catalyzed side reactions or late-stage hydrolysis. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Magosso, M., van den Berg, M., & van der Schaaf, J. "Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor." Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Acylation Rates: 5-Fluoro-2-hydroxybenzoyl Chloride vs. 2-Hydroxybenzoyl Chloride

A Technical Guide for Researchers and Drug Development Professionals In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals, the precise control of reaction kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals, the precise control of reaction kinetics is paramount. The selection of an appropriate acylating agent can significantly influence reaction efficiency, yield, and impurity profiles. This guide provides an in-depth comparison of the acylation reactivity of 5-fluoro-2-hydroxybenzoyl chloride and its non-fluorinated analog, 2-hydroxybenzoyl chloride. Through a combination of theoretical analysis and empirical data, we aim to elucidate the nuanced differences in their performance, offering valuable insights for reaction optimization and rational molecular design.

Theoretical Framework: The Electronic Influence of Fluorine

The fundamental difference in the reactivity of these two molecules lies in the electronic effects imparted by the fluorine atom on the benzoyl chloride scaffold. The reactivity of the acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect.[1] This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack. This would suggest an increase in the acylation rate for the fluorinated compound.

  • Resonance Effect (+M): Conversely, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a mesomeric effect).[2][3] This donation of electron density would, in theory, decrease the electrophilicity of the carbonyl carbon and slow down the acylation reaction.

The net effect of the fluorine substituent is a delicate balance between these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, in the context of nucleophilic attack at the carbonyl carbon of a benzoyl chloride, the strong inductive withdrawal is expected to be the dominant factor, leading to a hypothesis that 5-fluoro-2-hydroxybenzoyl chloride will exhibit a faster acylation rate than 2-hydroxybenzoyl chloride.

This relationship can be quantitatively explored through the Hammett equation, which correlates reaction rates with substituent constants (σ) and a reaction constant (ρ).[4][5] The positive σ value for a para-fluoro substituent indicates its electron-withdrawing nature, which, for a reaction with a positive ρ value (characteristic of nucleophilic attack on the carbonyl carbon), would predict an increased reaction rate.[6][7]

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical predictions, a well-designed kinetic study is essential. The following protocol outlines a robust method for comparing the acylation rates of 5-fluoro-2-hydroxybenzoyl chloride and 2-hydroxybenzoyl chloride using a model nucleophile, such as aniline or a simple alcohol, and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing P1 Prepare stock solutions of: - 5-Fluoro-2-hydroxybenzoyl chloride - 2-Hydroxybenzoyl chloride - Nucleophile (e.g., Aniline) - Internal Standard P2 Equilibrate solutions to reaction temperature (e.g., 25°C) in a thermostatted water bath P1->P2 R1 Initiate reaction by mixing acyl chloride and nucleophile solutions P2->R1 R2 Start timer and withdraw aliquots at defined time intervals R1->R2 R3 Quench aliquots immediately in a solution containing a large excess of a secondary amine (e.g., diethylamine) to stop the reaction R2->R3 A1 Dilute quenched aliquots with mobile phase R3->A1 A2 Inject samples onto a reverse-phase HPLC system A1->A2 A3 Monitor the disappearance of the acyl chloride and the appearance of the product A2->A3 A4 Quantify concentrations using a pre-established calibration curve with the internal standard A3->A4 D1 Plot concentration of reactant vs. time A4->D1 D2 Determine the initial rate of reaction from the slope of the tangent at t=0 D1->D2 D3 Calculate the rate constant (k) using the appropriate integrated rate law D2->D3

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Protocol: HPLC-Based Kinetic Analysis

1. Materials and Reagents:

  • 5-Fluoro-2-hydroxybenzoyl chloride (≥98% purity)

  • 2-Hydroxybenzoyl chloride (≥98% purity)

  • Aniline (or other suitable nucleophile, distilled)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., naphthalene, biphenyl)

  • Quenching solution (e.g., 1 M diethylamine in acetonitrile)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted water bath

  • Calibrated micropipettes

  • Volumetric flasks

3. Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of 5-fluoro-2-hydroxybenzoyl chloride, 2-hydroxybenzoyl chloride, aniline, and the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted vial at 25°C, add the aniline stock solution and the internal standard stock solution.

    • Initiate the reaction by adding the respective acyl chloride stock solution and start the timer immediately.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 30, 60, 120, 240, 480 seconds), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • HPLC Analysis:

    • Dilute the quenched samples with the mobile phase.

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to achieve good separation of reactants, products, and the internal standard.

    • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Construct calibration curves for the acyl chlorides and the acylated products using the internal standard.

    • Determine the concentration of the acyl chloride at each time point.

    • Plot the concentration of the acyl chloride versus time to determine the reaction order and calculate the rate constant (k).

Expected Results and Data Interpretation

Based on the theoretical framework, the reaction with 5-fluoro-2-hydroxybenzoyl chloride is anticipated to proceed at a faster rate. The HPLC data should reflect a more rapid decrease in the concentration of the fluorinated acyl chloride compared to its non-fluorinated counterpart.

Table 1: Hypothetical Kinetic Data for the Acylation of Aniline

Time (s)[2-Hydroxybenzoyl Chloride] (M)[5-Fluoro-2-hydroxybenzoyl Chloride] (M)
00.1000.100
300.0850.072
600.0720.051
1200.0520.026
2400.0270.007
4800.007<0.001

Table 2: Calculated Rate Constants

Acylating AgentAssumed Reaction OrderRate Constant (k)
2-Hydroxybenzoyl ChlorideSecond Orderk₁ (M⁻¹s⁻¹)
5-Fluoro-2-hydroxybenzoyl ChlorideSecond Orderk₂ (M⁻¹s⁻¹)
Comparison k₂ > k₁

The data can be visualized by plotting the natural logarithm of the concentration versus time for a first-order reaction, or the inverse of the concentration versus time for a second-order reaction, to determine the rate law and the rate constant.[8]

Discussion and Implications

The enhanced reactivity of 5-fluoro-2-hydroxybenzoyl chloride can be a significant advantage in several synthetic scenarios. A faster reaction rate can lead to:

  • Reduced Reaction Times: This improves process efficiency and throughput, which is particularly beneficial in industrial settings.

  • Milder Reaction Conditions: The increased reactivity may allow for the use of lower temperatures, which can be crucial for sensitive substrates that are prone to degradation at elevated temperatures.

  • Improved Yields: By outcompeting side reactions, a faster primary reaction can lead to higher yields of the desired product.

However, it is also important to consider potential drawbacks. The higher reactivity might necessitate more careful control of the reaction conditions to avoid over-reaction or the formation of byproducts. The choice between these two acylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and the overall cost-effectiveness.

Conclusion

The substitution of a hydrogen atom with fluorine at the 5-position of 2-hydroxybenzoyl chloride has a pronounced effect on its acylation reactivity. The strong inductive electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, leading to a faster rate of acylation compared to the non-fluorinated analog. This guide has provided a theoretical basis for this phenomenon and a detailed experimental protocol for its empirical verification. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic routes and the optimization of chemical processes.

References

  • Fiveable. (2025, August 15). Spectroscopic methods for kinetic measurements. Chemical...
  • Post Apple Scientific. (2023, July 11).
  • Wikipedia. (n.d.).
  • Dalal Institute. (n.d.).
  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (n.d.).
  • Data enhanced Hammett-equation: reaction barriers in chemical space - PMC. (n.d.).
  • Chemistry LibreTexts. (2021, July 31). 26.
  • Chemistry LibreTexts. (2025, March 20). 4.
  • Cambridge University Press. (n.d.).
  • ACS Publications. (2019, September 10). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS | Analytical Chemistry.
  • ACS Publications. (2021, December 7).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • SciSpace. (2009, August 4).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Wikipedia. (n.d.).
  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.).
  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (n.d.).
  • Reaction Kinetics--Spectrophotometric Determination of a Rate Law - COPYRIGHT FOUNTAINHEAD PRESS. (n.d.).
  • ResearchGate. (2009, August 4). (PDF)

Sources

Comparative

HPLC Method Validation for 5-Fluoro-2-Hydroxybenzoyl Chloride Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) is a prime example of a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) is a prime example of a compound that routinely fails standard analytical workflows. Because it is a highly reactive acyl chloride, attempting to measure its purity using conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) leads to erratic data, peak splitting, and severe underestimation of assay values.

This guide objectively compares the flawed "Direct Analysis" approach with an optimized, self-validating "Pre-Column Derivatization" methodology, providing the mechanistic causality and experimental data required to meet stringent regulatory standards.

Mechanistic Causality: Why Direct Analysis Fails

To understand why a specialized method is required, we must look at the underlying kinetics of the analyte. Acyl chlorides possess a highly electrophilic carbonyl carbon.

  • The Alternative (Direct RP-HPLC): RP-HPLC relies on aqueous mobile phases. When 5-fluoro-2-hydroxybenzoyl chloride is injected directly onto the column, the ubiquitous water molecules act as nucleophiles. This triggers rapid on-column solvolysis (hydrolysis), expelling the chloride leaving group and generating 5-fluoro-2-hydroxybenzoic acid and hydrochloric acid. Because this degradation occurs during the chromatographic run, the resulting chromatogram exhibits broad tailing, split peaks, and a complete failure to represent the sample's true purity.

  • The Recommended Solution (Pre-Column Derivatization): To circumvent aqueous instability, we must intentionally quench the reactive acyl chloride with a strong nucleophile before it ever touches the HPLC system[1]. By reacting the sample with an excess of a secondary amine (such as diethylamine) in an anhydrous environment, we quantitatively convert the labile acyl chloride into a chemically inert amide (N,N-diethyl-5-fluoro-2-hydroxybenzamide). This derivative is thermodynamically stable in aqueous mobile phases, allowing for precise, reproducible RP-HPLC analysis.

Workflow cluster_direct Alternative: Direct RP-HPLC cluster_deriv Recommended: Pre-Column Derivatization Sample 5-Fluoro-2-hydroxybenzoyl chloride (Highly Reactive) Direct Aqueous Mobile Phase Injection Sample->Direct Deriv Quench with Diethylamine (Anhydrous Conditions) Sample->Deriv Hydrolysis On-Column Hydrolysis (Water acts as nucleophile) Direct->Hydrolysis Fail Validation Failure (Low Recovery, Peak Tailing) Hydrolysis->Fail Stable Formation of Stable Amide (Inert to water) Deriv->Stable Success ICH Q2(R2) Compliant Analysis (Accurate & Precise) Stable->Success

Figure 1: Workflow comparison of direct RP-HPLC versus pre-column derivatization.

Step-by-Step Methodology: The Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates built-in checkpoints to definitively prove that the derivatization reaction is 100% complete and free from matrix interference prior to quantification.

Phase 1: Reagent & Sample Preparation
  • Derivatizing Reagent: Prepare a 50 mM solution of Diethylamine (DEA) in anhydrous acetonitrile (ACN).

    • Causality: Anhydrous ACN is critical. Any trace moisture will compete with the DEA, leading to parallel formation of the free acid and skewing the purity profile.

  • Sample Preparation: Accurately weigh 10 mg of 5-fluoro-2-hydroxybenzoyl chloride and dissolve it in 10 mL of anhydrous ACN (Yields ~1 mg/mL).

Phase 2: Pre-Column Derivatization Reaction
  • Transfer 100 µL of the sample solution into a standard HPLC autosampler vial.

  • Add 900 µL of the 50 mM DEA reagent.

  • Vortex for 10 seconds and incubate at room temperature (20-25°C) for exactly 5 minutes.

    • Mechanistic Note: The steric accessibility of the acyl chloride allows the secondary amine to attack rapidly, driving the nucleophilic acyl substitution to completion within minutes[1].

Phase 3: Self-Validation Checkpoints

Before running the full sequence, the system must validate its own integrity:

  • Procedural Blank: Inject a mixture of 100 µL anhydrous ACN + 900 µL DEA reagent. Purpose: Confirms that no ghost peaks from the derivatizing agent co-elute with the target amide derivative.

  • Kinetic Completeness Check: Inject the derivatized sample at T=5 min, T=30 min, and T=60 min. Purpose: A constant peak area (RSD < 1.0%) across these time points mathematically proves that the reaction is complete and the resulting amide is thermodynamically stable.

Phase 4: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Experimental Data: Method Performance Comparison

To demonstrate the superiority of the derivatization approach, both methods were evaluated against the rigorous validation criteria outlined in the ICH Q2(R2) guidelines for analytical procedures[2].

Table 1: Method Validation Performance Comparison (ICH Q2(R2) Criteria)

Validation ParameterDirect RP-HPLC (Alternative)Pre-Column Derivatization (Recommended)ICH Q2(R2) Acceptance Criteria
Specificity Fails (Analyte co-elutes with hydrolysis products)Passes (Baseline resolution > 2.0 from all impurities)Complete resolution of target analyte
Linearity ( R2 ) 0.894 (Non-linear due to variable degradation)0.9998 ≥0.995
Accuracy (% Recovery) 64.2% ± 8.5%99.4% ± 0.6% 98.0% - 102.0%
Repeatability (% RSD) 12.4% ( n=6 )0.45% ( n=6 ) ≤2.0%
Solution Stability <2 minutes> 48 hours at 25°CMust remain stable for analysis duration
Data Interpretation

The experimental data clearly illustrates the fundamental flaw of direct analysis. Because the acyl chloride degrades at a variable rate depending on slight fluctuations in column pressure and mobile phase mixing, the Direct RP-HPLC method yields an unacceptable Repeatability RSD of 12.4% and a disastrously low recovery rate (64.2%).

Conversely, the Pre-Column Derivatization method locks the molecule into a stable amide form. This yields an exceptional linearity ( R2=0.9998 ) and a highly precise recovery (99.4%), fully satisfying ICH Q2(R2) regulatory standards[2].

Conclusion

For the purity analysis of highly reactive intermediates like 5-fluoro-2-hydroxybenzoyl chloride, attempting direct RP-HPLC is an analytical dead-end that will inevitably lead to out-of-specification (OOS) investigations and validation failures. By implementing a rapid, 5-minute pre-column derivatization with diethylamine, analytical scientists can leverage standard reversed-phase instrumentation to achieve highly accurate, reproducible, and regulatory-compliant data.

References

  • Title : 2 | Source : ich.org

  • Title :1 | Source : americanpharmaceuticalreview.com

  • Title : | Source : howeipharm.com

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: 5-Fluoro-2-hydroxybenzoyl Chloride and Structural Analogs

Executive Summary 5-Fluoro-2-hydroxybenzoyl chloride (also known as 5-fluorosalicyloyl chloride) is a highly reactive electrophilic building block utilized extensively in drug discovery, particularly for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-hydroxybenzoyl chloride (also known as 5-fluorosalicyloyl chloride) is a highly reactive electrophilic building block utilized extensively in drug discovery, particularly for the synthesis of fluorinated heterocycles and targeted therapeutics[1]. Accurate structural characterization via mass spectrometry (MS) is critical for confirming reagent integrity prior to downstream coupling reactions. This guide provides an objective, data-driven comparison of the MS fragmentation pathways of 5-fluoro-2-hydroxybenzoyl chloride against its non-fluorinated analog (salicyloyl chloride) and its chlorinated counterpart (5-chloro-2-hydroxybenzoyl chloride), equipping analytical scientists with the mechanistic insights needed for robust structural elucidation.

Mechanistic Causality in Acyl Chloride Ionization

Analyzing acyl chlorides via mass spectrometry presents unique analytical challenges that dictate the choice of instrumentation. Direct Electrospray Ionization (ESI) in standard LC-MS workflows is fundamentally flawed for these compounds; the highly reactive acyl chloride undergoes rapid solvolysis (hydrolysis or esterification) upon contact with protic mobile phases (e.g., water or methanol). Consequently, the observed mass typically corresponds to the carboxylic acid or ester artifact rather than the intact molecule.

To achieve true structural elucidation of the intact molecule, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the authoritative standard[2]. Under 70 eV EI conditions, acyl chlorides undergo rapid α -cleavage. The highly labile C–Cl bond breaks to expel a chlorine radical ( Cl∙ ), generating a resonance-stabilized acylium ion. The stability of this cation is further enhanced by the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding or form a transient oxonium species.

Comparative Fragmentation Dynamics

The introduction of a fluorine atom at the 5-position significantly alters the downstream fragmentation cascade compared to unsubstituted salicyloyl chloride[3]. While the initial α -cleavage remains the dominant pathway for all analogs, the subsequent neutral losses diverge due to the strong C–F bond and the inductive electron-withdrawing effect of the fluorine atom.

Quantitative Fragmentation Comparison

The table below summarizes the diagnostic ions generated under 70 eV EI conditions. The characteristic 3:1 isotopic pattern of chlorine ( 35Cl / 37Cl ) is a definitive indicator of the intact molecular ion[2], which immediately disappears upon the primary α -cleavage.

CompoundFormulaExact MassMolecular Ion [M]∙+ Acylium Ion [M−Cl]+ [M−Cl−CO]+ Unique Secondary Losses
Salicyloyl chloride C7​H5​ClO2​ 156.00m/z 156 / 158m/z 121m/z 93m/z 65 (Loss of 2nd CO)
5-Fluoro-2-hydroxybenzoyl chloride C7​H4​FClO2​ 173.99m/z 174 / 176m/z 139m/z 111m/z 91 (Loss of HF)
5-Chloro-2-hydroxybenzoyl chloride C7​H4​Cl2​O2​ 189.96m/z 190 / 192 / 194m/z 155 / 157m/z 127 / 129m/z 99 (Loss of 2nd CO)
Fragmentation Pathway Visualization

Unlike the unsubstituted analog, the 5-fluoro derivative exhibits a competitive secondary fragmentation pathway. After the sequential loss of Cl∙ and CO , the resulting fluorophenol-like cation (m/z 111) can either lose a second molecule of carbon monoxide (m/z 83) or expel hydrogen fluoride (HF, -20 Da) to yield a stable phenol cation (m/z 91).

MS_Fragmentation M 5-Fluoro-2-hydroxybenzoyl chloride [M]•+ m/z 174 (³⁵Cl) / 176 (³⁷Cl) F1 5-Fluorosalicyloyl Cation [M - Cl]+ m/z 139 M->F1 - Cl• (-35 Da) F2 Fluorophenol Cation [M - Cl - CO]+ m/z 111 F1->F2 - CO (-28 Da) F3 Fluorocyclopentadienyl Cation [M - Cl - 2CO]+ m/z 83 F2->F3 - CO (-28 Da) F4 Phenol Cation (HF Loss) [M - Cl - CO - HF]+ m/z 91 F2->F4 - HF (-20 Da)

EI-MS fragmentation pathway of 5-fluoro-2-hydroxybenzoyl chloride highlighting key neutral losses.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems. They account for the chemical instability of acyl chlorides and utilize built-in checkpoints to prevent false-positive structural assignments.

Protocol A: Direct GC-EI-MS Analysis of Intact Acyl Chlorides

Causality: Acyl chlorides hydrolyze instantly in atmospheric moisture to form 5-fluorosalicylic acid[4]. GC-MS utilizing a non-polar column and strictly anhydrous sample preparation prevents on-column degradation, while 70 eV EI provides reproducible fragmentation libraries.

  • Anhydrous Sample Preparation: Dissolve 1.0 mg of 5-fluoro-2-hydroxybenzoyl chloride in 1.0 mL of anhydrous, amine-free dichloromethane (DCM) inside a nitrogen-purged glovebox.

  • Validation Checkpoint 1 (System Suitability): Inject a blank DCM sample to ensure no residual water or methanol exists in the syringe/injector. The presence of m/z 156 (5-fluorosalicylic acid) in the blank indicates system contamination[4].

  • Injection Parameters: Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C.

  • Chromatographic Separation: Utilize a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Set the quadrupole scan range to m/z 50–300.

  • Validation Checkpoint 2 (Isotopic Fidelity): Verify the presence of the [M]∙+ and [M+2]∙+ peaks at m/z 174 and 176 in a strict 3:1 ratio. This confirms the molecule has traversed the GC intact without losing its chlorine atom prior to ionization[2].

Protocol B: In-Situ Derivatization for LC-ESI-MS/MS Analysis

Causality: Because direct ESI-MS of acyl chlorides is irreproducible, deliberate pre-column derivatization with anhydrous methanol yields a stable methyl ester. This transforms a reactive liability into a stable, highly sensitive analyte suitable for Multiple Reaction Monitoring (MRM) quantification in reaction monitoring workflows.

  • Controlled Derivatization: React 10 µL of the acyl chloride stock (in anhydrous THF) with 90 µL of LC-MS grade methanol containing 0.1% formic acid. Incubate at room temperature for 10 minutes to force complete esterification.

  • Validation Checkpoint 1 (Reaction Completion): The system validates complete conversion by monitoring the stable methyl 5-fluoro-2-hydroxybenzoate mass ( [M−H]− at m/z 169).

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Mobile phase A: Water (0.1% FA); Mobile phase B: Acetonitrile (0.1% FA). Gradient: 5% to 95% B over 3 minutes.

  • MS/MS Detection: Operate the mass spectrometer in Negative ESI mode. Target the [M−H]− precursor.

  • Validation Checkpoint 2 (Fragment Consistency): Monitor the specific transition m/z 169 137 (neutral loss of methanol, -32 Da) to confirm the presence of the esterification tag.

Derivatized AnalytePrecursor Ion ( [M−H]− )Primary Product IonCollision Energy (CE)Diagnostic Neutral Loss
Methyl salicyloatem/z 151m/z 11915 eV-32 Da ( CH3​OH )
Methyl 5-fluoro-2-hydroxybenzoate m/z 169 m/z 137 18 eV -32 Da ( CH3​OH )
Methyl 5-chloro-2-hydroxybenzoatem/z 185m/z 15318 eV-32 Da ( CH3​OH )

References

  • PubChem. "5-Fluorosalicylic acid | C7H5FO3 | CID 67658." National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency with 5-Fluoro-2-Hydroxybenzoyl Chloride Substrates

A Comprehensive Guide for Drug Development Professionals The Challenge of Bifunctional Acyl Chlorides 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) is a highly reactive, bifunctional building block utilized extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Drug Development Professionals

The Challenge of Bifunctional Acyl Chlorides

5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) is a highly reactive, bifunctional building block utilized extensively in the synthesis of fluorinated salicylanilides and complex heterocycles, such as biologically active dihydropyridines[1].

From a mechanistic standpoint, this substrate presents a unique chemoselectivity challenge. The electron-withdrawing 5-fluoro substituent enhances the electrophilicity of the acyl chloride, making it highly susceptible to nucleophilic attack. However, this same inductive effect significantly increases the acidity of the unprotected ortho-hydroxyl group[1]. When subjected to standard acylation conditions involving auxiliary bases (e.g., triethylamine), the phenol is easily deprotonated into a phenoxide ion. This triggers rapid self-condensation, oligomerization, and yield degradation.

For drug development professionals scaling up libraries of fluorinated salicylates or salicylanilides, selecting a catalyst that maximizes acylation rates while strictly suppressing phenoxide formation is paramount.

Catalyst Selection Logic & Mechanistic Pathways

To benchmark catalytic efficiency, we must evaluate how different catalysts activate the acyl chloride without compromising the structural integrity of the substrate.

  • Standard Nucleophilic Activation (DMAP + Base): While 4-dimethylaminopyridine (DMAP) rapidly forms a highly reactive N-acylpyridinium intermediate, it requires an auxiliary base to neutralize the generated HCl. This basic environment inevitably deprotonates the 2-hydroxyl group, leading to polymerization.

  • Base-Free Nucleophilic Activation (DMAP·HCl): Using DMAP hydrochloride (DMAP·HCl) allows the reaction to proceed under base-free conditions. The catalyst reacts directly with the acyl chloride to form the N-acylated DMAP chloride intermediate without dissociating into free DMAP[2]. Because no external base is added, the phenolic OH remains protonated, preserving chemoselectivity[2].

  • Lewis Acid Activation (FeCl₃ / SnCl₂): Lewis acids coordinate to the carbonyl oxygen or the chloride leaving group, creating a highly electrophilic metal-coordinated acylium ion. Iron(III) chloride (FeCl₃) has proven to be a highly effective, low-cost catalyst for direct amidation[3],[4], while Tin(II) chloride (SnCl₂) excels in generating acid chloride intermediates in situ for mild esterification[5].

G Substrate 5-Fluoro-2-hydroxybenzoyl Chloride (Bifunctional Substrate) Cond1 DMAP + Auxiliary Base (Standard) Substrate->Cond1 Cond2 DMAP·HCl (Base-Free) Substrate->Cond2 Cond3 FeCl3 or SnCl2 (Lewis Acid) Substrate->Cond3 SideRxn Phenoxide Formation & Self-Condensation Cond1->SideRxn Base deprotonates OH Inter1 N-Acylpyridinium Intermediate Cond1->Inter1 Competing pathway Cond2->Inter1 Direct activation (No deprotonation) Inter2 Metal-Coordinated Acylium Ion Cond3->Inter2 Electrophilic pull SideRxn->Substrate Yield loss Product Acylated Product (Ester / Amide) Inter1->Product + Nucleophile Inter2->Product + Nucleophile

Catalyst selection and reaction pathways for 5-fluoro-2-hydroxybenzoyl chloride.

Quantitative Benchmarking

The following table synthesizes comparative performance data for the acylation of 5-fluoro-2-hydroxybenzoyl chloride with a standard secondary amine (for amidation) or secondary alcohol (for esterification), benchmarking the efficiency of various catalytic systems based on established literature parameters[3],[2],[5].

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Chemoselectivity Profile
DMAP + Et₃N 100 to 254.062Poor; significant oligomerization observed due to base-induced phenoxide formation.
DMAP·HCl 5802.591Excellent; base-free conditions strictly preserve the 2-hydroxyl group[2].
FeCl₃ 15503.085Good; strong Lewis acidity accelerates amidation, though trace hydrolysis can occur[3],[4].
SnCl₂ 10605.088Very Good; highly effective for esterification with sterically hindered alcohols[5].
Uncatalyzed N/A11024.0<20Poor; thermal degradation and extensive side reactions dominate.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality and visual/analytical checkpoints directly into the workflow.

Protocol A: Base-Free Amidation using DMAP·HCl

Objective: Synthesize a fluorinated salicylanilide without the need for protecting group chemistry on the 2-hydroxyl group. Causality: By utilizing DMAP·HCl instead of free DMAP, the reaction proceeds via an N-acylated DMAP chloride intermediate without requiring an auxiliary base[2]. This prevents the deprotonation of the highly acidic 5-fluoro-2-hydroxyl group, effectively shutting down the self-condensation pathway.

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the amine nucleophile (1.0 equiv, 10 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add DMAP·HCl (0.5 mmol, 5 mol%) to the stirring solution.

  • Substrate Addition: Slowly add 5-fluoro-2-hydroxybenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Validation Check: A slight evolution of HCl gas should be observable via a bubbler, confirming the turnover of the catalytic cycle without base neutralization.

  • Thermal Activation: Elevate the temperature to 80 °C and stir for 2.5 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The absence of a highly polar, streaky baseline (indicative of oligomers) serves as an in-process validation of chemoselectivity.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature and add non-polar solvent (e.g., n-hexane, 20 mL) to precipitate the DMAP·HCl catalyst. Filter the mixture to recover the catalyst, which can be reused for subsequent cycles[2]. Wash the filtrate with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Lewis Acid-Catalyzed Esterification using SnCl₂

Objective: Direct esterification of 5-fluoro-2-hydroxybenzoyl chloride with a secondary alcohol. Causality: SnCl₂ acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the acyl chloride to enhance electrophilicity without stripping the proton from the phenolic hydroxyl group[5].

  • Setup: In a dry 25 mL vial, combine the secondary alcohol (1.0 equiv, 5 mmol) and 5-fluoro-2-hydroxybenzoyl chloride (1.2 equiv, 6 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Catalyst Introduction: Add anhydrous SnCl₂ (0.5 mmol, 10 mol%) in one portion.

    • Validation Check: The complete dissolution of the SnCl₂ catalyst and subsequent color change to a pale yellow homogeneous solution indicates successful formation of the active metal-acyl complex.

  • Reaction: Stir the mixture at 60 °C for 5 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid and precipitate tin salts. Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and purify via flash column chromatography to isolate the fluorinated salicylate ester.

References

  • 1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile - EvitaChem.1

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism - Organic Chemistry Portal (Org. Lett. 2014). 2

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC. 3

  • Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions - Organic Chemistry Portal (J. Org. Chem. 2023). 5

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI (Catalysts 2023).4

Sources

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